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Core Science & Biosynthesis

Foundational

Synthesis and Physicochemical Profiling of 5-Methoxy-2-methylpyridin-3-amine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary & Structural Logic In modern medicinal chemistry, the strategic design of heteroaromatic scaffolds is paramount for achieving high target affinity and favorable pharmacokinetic profiles. 5-Methoxy-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In modern medicinal chemistry, the strategic design of heteroaromatic scaffolds is paramount for achieving high target affinity and favorable pharmacokinetic profiles. 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) has emerged as a highly privileged building block, particularly in the synthesis of 2,4-diamino-pyrimidine derivatives targeting the EphB4 receptor tyrosine kinase [1].

As an application scientist, I often emphasize that a molecule's utility is dictated by the precise spatial and electronic arrangement of its substituents. In this scaffold:

  • The Pyridine Core: Provides essential aqueous solubility and acts as a hydrogen bond acceptor in the kinase hinge region.

  • The 2-Methyl Group: Induces a critical steric clash when the 3-amine is coupled to a larger pyrimidine core. This steric hindrance restricts the rotation of the biaryl-like C-N bond, locking the molecule into a bioactive conformation that enhances target selectivity.

  • The 5-Methoxy Group: Acts as an electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, subtly raising the pKa of the 3-amine to optimize its nucleophilicity for downstream cross-coupling reactions, while also providing a vector for interacting with solvent-exposed regions of the target protein.

Quantitative Physicochemical Data

To facilitate integration into your compound libraries and retrosynthetic planning, the core physicochemical properties are summarized below [2].

PropertyValueComputational / Experimental Implication
IUPAC Name 5-Methoxy-2-methylpyridin-3-amineStandard nomenclature for regulatory filing.
CAS Registry Number 1104455-29-9Key identifier for procurement and safety data.
Molecular Formula C7H10N2ODetermines mass balance in synthetic workflows.
Molecular Weight 138.17 g/mol Low MW allows for high ligand efficiency (LE).
SMILES COC1=CN=C(C)C(N)=C1Utilized for in silico docking and ADME prediction.
H-Bond Donors 1 (Primary Amine)Critical for interacting with kinase hinge residues.
H-Bond Acceptors 3 (N, O, N)Enhances aqueous solubility and polar surface area.

Retrosynthetic Analysis & Synthetic Workflow

The synthesis of 5-methoxy-2-methylpyridin-3-amine requires careful orchestration of reaction conditions. The primary challenge lies in functionalizing the 5-position of the pyridine ring. Because the 5-position is meta to the ring nitrogen, it lacks the resonance stabilization required for a standard, uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ). Therefore, transition-metal catalysis is mandatory.

SynthesisWorkflow A 5-Bromo-2-methyl-3-nitropyridine (Starting Material) B NaOMe, MeOH, CuI (Ullmann-type Coupling) A->B C 5-Methoxy-2-methyl-3-nitropyridine (Intermediate) B->C D Pd/C, H2 (40 psi) (Catalytic Hydrogenation) C->D E 5-Methoxy-2-methylpyridin-3-amine (Target Scaffold) D->E F Buchwald-Hartwig Amination with 2,4-Dichloropyrimidine E->F G EphB4 Kinase Inhibitor API F->G

Synthetic workflow for 5-Methoxy-2-methylpyridin-3-amine and its conversion to an API.
Step-by-Step Methodology: A Self-Validating Protocol

The following protocol is engineered for high fidelity and scalability. Every step includes built-in causality to ensure the chemist understands why a parameter is controlled.

Phase 1: Ullmann-Type Methoxylation

Objective: Convert 5-bromo-2-methyl-3-nitropyridine to 5-methoxy-2-methyl-3-nitropyridine.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-methyl-3-nitropyridine (1.0 equiv) and Copper(I) Iodide (CuI, 0.1 equiv).

    • Causality: CuI acts as the catalyst. The copper inserts into the C-Br bond, lowering the activation energy barrier that prevents standard SN​Ar at the meta position.

  • Solvent & Nucleophile: Add a freshly prepared solution of Sodium Methoxide (NaOMe, 2.0 equiv) in anhydrous Methanol (MeOH).

    • Causality: Anhydrous conditions are critical. Trace water will lead to the formation of the 5-hydroxy byproduct via competitive hydroxide attack.

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl to complex the copper salts (forming soluble blue copper-ammine complexes), preventing emulsion formation during extraction. Extract with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and concentrate.

Phase 2: Nitro Reduction

Objective: Reduce the nitro intermediate to the target amine, 5-methoxy-2-methylpyridin-3-amine.

  • Reaction Setup: Dissolve the crude 5-methoxy-2-methyl-3-nitropyridine in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas ( H2​ ) at 40 psi using a Parr shaker.

    • Causality: We utilize catalytic hydrogenation over Iron/HCl reduction here because the substrate no longer contains a halogen (which would be at risk of hydrodehalogenation). Pd/C provides a much cleaner reaction profile and avoids heavy metal waste.

  • Isolation: Once hydrogen uptake ceases (approx. 4 hours), filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.

    • Trustworthiness Check: The resulting filtrate should be concentrated to yield a solid. According to AstraZeneca's patent data, the product often isolates as a green-tinted solid with an expected mass spectrum of MH+=139 [1].

Application in Drug Development: EphB4 Kinase Inhibition

Once synthesized, 5-methoxy-2-methylpyridin-3-amine serves as the foundational nucleophile for coupling with pyrimidine cores. The resulting 2,4-diamino-pyrimidine derivatives are potent inhibitors of EphB4 [1].

EphB4 is a receptor tyrosine kinase that, upon binding its ligand Ephrin-B2, triggers downstream signaling cascades (such as PI3K/Akt and MAPK) that are heavily implicated in tumor angiogenesis and cancer cell survival. By acting as an ATP-competitive inhibitor, APIs derived from this amine scaffold block receptor autophosphorylation, effectively starving the tumor of its vascular supply.

EphB4Pathway L Ephrin-B2 Ligand R EphB4 Receptor Tyrosine Kinase L->R Binds P Receptor Autophosphorylation R->P Activates I Pyrimidine API (5-Methoxy-2-methylpyridin-3-amine derived) I->R Inhibits (ATP-competitive) I->P Blocks D Downstream Signaling (PI3K/Akt, MAPK) P->D Triggers A Tumor Angiogenesis & Survival D->A Promotes

Mechanism of action for EphB4 kinase inhibitors derived from the synthesized amine scaffold.
Structural Activity Relationship (SAR) Insights

When this amine is incorporated into the API, the 3-amino group acts as the primary linkage to the pyrimidine core. The 2-methyl group forces the pyridine ring out of coplanarity with the pyrimidine, creating a 3D architecture that perfectly slots into the hydrophobic pocket adjacent to the EphB4 hinge region. Simultaneously, the 5-methoxy group projects toward the solvent interface, improving the drug's overall pharmacokinetic (PK) profile without disrupting the critical internal hydrogen bonds.

References

  • AstraZeneca AB. (2009). WO2009010794A1 - 2,4-diamino-pyrimidine derivatives. Google Patents.
Exploratory

Spectroscopic Profile of 5-Methoxy-2-methylpyridin-3-amine: A Predictive and Interpretive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-2-methylpyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylpyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture. This in-depth technical guide presents a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Methoxy-2-methylpyridin-3-amine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust framework for spectral interpretation and characterization. The methodologies and interpretations herein are designed to equip researchers with the expertise to anticipate and confirm the spectroscopic signature of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For 5-Methoxy-2-methylpyridin-3-amine, the predicted spectrum is influenced by the electronic effects of the amine, methoxy, and methyl substituents on the pyridine ring. The electron-donating nature of the methoxy and amino groups, and the weakly donating methyl group, will cause a general upfield shift (lower ppm) of the ring protons compared to unsubstituted pyridine.

Causality of Predicted Chemical Shifts:

  • Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are in different chemical environments. The H-4 proton is expected to be a doublet, influenced by the adjacent H-6 proton. Similarly, the H-6 proton will appear as a doublet due to coupling with the H-4 proton. Their specific chemical shifts will be dictated by the combined electronic effects of the flanking substituents.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of N-H protons can vary and is dependent on solvent, concentration, and temperature. These protons are also exchangeable with D₂O, a useful technique for peak assignment.[1]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will present as a sharp singlet. Their characteristic chemical shift is typically in the range of 3.5-4.0 ppm for methoxy groups attached to an aromatic ring.[2]

  • Methyl Protons (-CH₃): The protons of the methyl group at the 2-position are also equivalent and will appear as a distinct singlet, typically in the range of 2.2-2.6 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-Methoxy-2-methylpyridin-3-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~ 6.8 - 7.2Doublet (d)1H
H-6~ 7.5 - 7.9Doublet (d)1H
-NH₂~ 3.5 - 5.0 (broad)Singlet (s)2H
-OCH₃~ 3.8 - 4.0Singlet (s)3H
-CH₃~ 2.3 - 2.5Singlet (s)3H

digraph "molecule_structure" {
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// Nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="C"]; O_MeO [label="O"]; C_MeO [label="C"]; N_amine [label="N"];

// Nodes for labels label_N1 [label="1", pos="0.3,0.3!"]; label_C2 [label="2", pos="1.3,-0.3!"]; label_C3 [label="3", pos="1.3,-1.3!"]; label_C4 [label="4", pos="0.3,-2.3!"]; label_C5 [label="5", pos="-0.7,-1.3!"]; label_C6 [label="6", pos="-0.7,-0.3!"]; label_H4 [label="H-4", pos="0.3,-3!"]; label_H6 [label="H-6", pos="-1.4,-0.3!"]; label_CH3 [label="CH₃", pos="2.3,-0.3!"]; label_OCH3 [label="OCH₃", pos="-1.7,-2.3!"]; label_NH2 [label="NH₂", pos="2.3,-1.3!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; C3 -- N_amine; C5 -- O_MeO; O_MeO -- C_MeO; C4 -- label_H4 [style=dashed, arrowhead=none]; C6 -- label_H6 [style=dashed, arrowhead=none]; C_Me -- label_CH3 [style=dashed, arrowhead=none]; C_MeO -- label_OCH3 [style=dashed, arrowhead=none]; N_amine -- label_NH2 [style=dashed, arrowhead=none]; }

Caption: Molecular structure of 5-Methoxy-2-methylpyridin-3-amine with atom numbering for NMR correlation.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 5-Methoxy-2-methylpyridin-3-amine will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution in the pyridine ring.

Causality of Predicted Chemical Shifts:

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbons directly bonded to the nitrogen and oxygen atoms (C-2, C-5, and C-6) will be significantly deshielded and appear at higher ppm values. The positions of the other ring carbons (C-3 and C-4) will be influenced by the resonance and inductive effects of the substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of 55-65 ppm.[2]

  • Methyl Carbon (-CH₃): The aliphatic carbon of the methyl group will be the most shielded carbon and appear at the lowest ppm value, generally between 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methoxy-2-methylpyridin-3-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 150 - 155
C-3~ 125 - 130
C-4~ 115 - 120
C-5~ 140 - 145
C-6~ 135 - 140
-OCH₃~ 55 - 60
-CH₃~ 20 - 25

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Predicted Absorption Bands:

  • N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[1][3]

  • C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ range.[3]

  • C-O Stretching: The C-O stretching of the methoxy group will result in a strong absorption band, typically around 1250 cm⁻¹ for aromatic ethers.

Table 3: Predicted Characteristic IR Absorption Bands for 5-Methoxy-2-methylpyridin-3-amine

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3300 - 3500 (two bands)Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 3000Medium
Pyridine RingC=C and C=N Stretch1400 - 1600Medium-Strong
Primary AmineN-H Bend1580 - 1650Medium
Aromatic EtherC-O Stretch1200 - 1275Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Anticipated Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (C₇H₁₀N₂O = 138.17 g/mol ). Due to the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond adjacent to the nitrogen atom. For aromatic amines, this can involve fragmentation of the substituents.

  • Loss of Methyl Radical: The molecular ion may lose a methyl radical (•CH₃) from the 2-position or the methoxy group, resulting in a fragment at [M-15]⁺.

  • Loss of Methoxy Radical: Loss of the methoxy radical (•OCH₃) would lead to a fragment at [M-31]⁺.

  • Pyridine Ring Fragmentation: Substituted pyridines can undergo ring cleavage, often involving the loss of HCN or related fragments.[4]

Table 4: Predicted Significant Fragments in the Mass Spectrum of 5-Methoxy-2-methylpyridin-3-amine

m/zPredicted Fragment
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
110[M - CO]⁺ or [M - N₂]⁺
107[M - OCH₃]⁺
95[M - HNCH₂]⁺

digraph "fragmentation_pathway" {
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M [label="[C₇H₁₀N₂O]⁺\nm/z = 138"]; M_minus_15 [label="[C₆H₇N₂O]⁺\nm/z = 123"]; M_minus_31 [label="[C₆H₇N₂]⁺\nm/z = 107"]; M_minus_28 [label="[C₆H₁₀N₂]⁺\nm/z = 110"];

M -> M_minus_15 [label="- •CH₃"]; M -> M_minus_31 [label="- •OCH₃"]; M -> M_minus_28 [label="- CO or -N₂"]; }

Caption: Predicted major fragmentation pathways for 5-Methoxy-2-methylpyridin-3-amine in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized and validated protocols are essential. The following are generalized methodologies applicable to the analysis of 5-Methoxy-2-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a much lower natural abundance than ¹H.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a common and convenient method for solid samples, requiring minimal preparation.[7][8][9]

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving a known amount in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution for analysis.

    • If quantitative analysis is required, an internal standard should be added to all samples and calibration standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).[10]

    • Injector: Set the injector temperature to ensure efficient volatilization of the sample (e.g., 250 °C).

    • Oven Program: Use a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 80 °C, ramp up to 280 °C).

    • Carrier Gas: Use an inert carrier gas, such as helium or hydrogen, at a constant flow rate.[11]

    • Mass Spectrometer:

      • Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 280 °C).

      • Use Electron Ionization (EI) at a standard energy of 70 eV.[12]

      • Acquire data in full scan mode over a mass range of m/z 40-400 to obtain a complete fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 5-Methoxy-2-methylpyridin-3-amine. By grounding these predictions in the fundamental principles of NMR, IR, and mass spectrometry, and by providing detailed, field-proven experimental protocols, this document serves as an authoritative resource for researchers. The provided tables, diagrams, and causal explanations are intended to facilitate the efficient and accurate structural elucidation and characterization of this and related molecules, thereby accelerating research and development efforts.

References

  • NMR Sample Preparation. (n.d.). Retrieved from University of California, Davis, Department of Chemistry website.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025, December). BenchChem.
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • NMR sample preparation guidelines. (2025, May 23). Polyvalan.
  • Sample Preparation. (n.d.). Retrieved from Rochester Institute of Technology, Center for Imaging Science website.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1971). The Journal of Organic Chemistry.
  • Sample preparation for FT-IR. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website.
  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science, Chemical Research Support.
  • Amines Analysis by Packed Column GC. (n.d.). Bulletin 737F, Supelco.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1806.
  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from University of Calgary, Department of Chemistry website.
  • Arya, P., & Dhyani, V. (n.d.). Analysis of Aromatic Amines in Textile Samples. Agilent Technologies, Inc.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments.
  • How to Prepare Samples for FTIR Testing. (2026, January 23). Rocky Mountain Labs.
  • [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry]. (2024, March 8). PubMed.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Mass Spectrometry - Fragmentation Patterns. (2025, July 23). Chemistry LibreTexts.
  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (n.d.). PubMed.
  • FTIR spectrum for Pyridine. (n.d.).
  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from Wishart Research Group, University of Alberta website.
  • What do aromatic compunds fragment into in MS? Why are adducts formed? (2016, January 5).
  • NMR Prediction. (n.d.). ACD/Labs.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25).
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Predict all NMR spectra. (n.d.). NMRdb.org.
  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube.
  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org.

Sources

Foundational

Unveiling the Pharmacological Role of 5-Methoxy-2-methylpyridin-3-amine: A Structural Catalyst for EphB4 Kinase Inhibition

Executive Summary In the landscape of targeted oncology and vascular biology, 5-Methoxy-2-methylpyridin-3-amine (CAS 1104455-29-9) [1] occupies a highly specialized niche. It is not deployed as a standalone active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and vascular biology, 5-Methoxy-2-methylpyridin-3-amine (CAS 1104455-29-9) [1] occupies a highly specialized niche. It is not deployed as a standalone active pharmaceutical ingredient (API); rather, it serves as a critical pharmacophoric building block in the synthesis of 2,4-diaminopyrimidine derivatives[2]. These derivatives are engineered as highly potent, selective inhibitors of the EphB4 (Ephrin type-B receptor 4) receptor tyrosine kinase [3].

As a Senior Application Scientist, it is vital to understand that the mechanism of action associated with this compound is inextricably linked to the final molecular architecture it helps create. This whitepaper dissects the structural biology, downstream signaling blockade, and experimental validation of EphB4 inhibitors derived from 5-methoxy-2-methylpyridin-3-amine.

Structural Biology & Pharmacophore Causality

The rational design of kinase inhibitors relies on exploiting the ATP-binding pocket of the target enzyme. The incorporation of the 5-methoxy-2-methylpyridin-3-amine moiety into a larger pyrimidine scaffold dictates the binding kinetics and selectivity profile of the resulting inhibitor[4].

The DFG-in Conformation (Type I / Type I½ Inhibition)

Kinases transition between active (DFG-in) and inactive (DFG-out) states, dictated by the Asp-Phe-Gly (DFG) motif in the activation loop[4]. Inhibitors utilizing the 5-methoxy-2-methylpyridin-3-amine fragment typically function as Type I or Type I½ inhibitors , binding to the ATP pocket while the kinase is in the active DFG-in conformation[4].

  • The Pyridine Nitrogen & Exocyclic Amine: These heteroatoms act as essential hydrogen bond acceptors and donors, anchoring the molecule to the hinge region of the EphB4 kinase domain.

  • The 5-Methoxy Group: This electron-donating group projects into a solvent-exposed region or a specific hydrophobic sub-pocket. Its presence fine-tunes the electronic distribution of the pyridine ring, optimizing the nucleophilicity of the amine during synthesis[2] and enhancing target selectivity against off-target kinases like KDR (VEGFR2).

  • The 2-Methyl Group: This substituent provides critical steric hindrance. It restricts the rotational freedom of the molecule, locking it into a bioactive conformation that perfectly complements the topology of the EphB4 ATP-binding site.

Mechanism of Action: The EphB4/Ephrin-B2 Axis

Once synthesized, 2,4-diaminopyrimidine derivatives containing this moiety exert their mechanism of action by disrupting the EphB4/Ephrin-B2 signaling axis , a primary driver of tumor angiogenesis and cell survival[2][5].

Bidirectional Signaling Blockade

Eph receptors and their ephrin ligands are unique because they initiate bidirectional signaling upon cell-to-cell contact[6].

  • Forward Signaling (EphB4-dependent): Activation of EphB4 by Ephrin-B2 leads to autophosphorylation of the receptor's intracellular tyrosine residues[2]. This recruits SH2-domain proteins, activating the PI3K/Akt and MAPK pathways to promote endothelial cell proliferation and migration[7].

  • Reverse Signaling (Ephrin-B2-dependent): Concurrently, signaling is triggered in the ligand-bearing cell, regulating vascular morphogenesis and pericyte recruitment via the Angiopoietin-1 (Ang-1)/Tie2 system[5][8].

The Inhibitory Mechanism: By occupying the ATP-binding pocket, 5-methoxy-2-methylpyridin-3-amine-derived inhibitors prevent EphB4 autophosphorylation[2]. This abrogates forward signaling, leading to the suppression of tumor growth and the induction of apoptosis in EphB4-overexpressing malignancies[2][5]. Furthermore, the blockade disrupts the structural integrity of tumor microvessels, switching the vascularization program away from pathological sprouting angiogenesis[5].

Pathway EphrinB2 Ephrin-B2 Ligand (Arterial Endothelial Cells) EphB4 EphB4 Receptor Tyrosine Kinase (Venous/Tumor Cells) EphrinB2->EphB4 Binds & Activates PI3K PI3K / Akt Pathway EphB4->PI3K Autophosphorylation (Forward Signaling) Inhibitor 2,4-Diaminopyrimidine Inhibitor (5-Methoxy-2-methylpyridin-3-amine derived) Inhibitor->EphB4 Blocks ATP Pocket (DFG-in Conformation) Angiogenesis Tumor Angiogenesis & Survival PI3K->Angiogenesis Promotes

Diagram 1: EphB4/Ephrin-B2 signaling pathway blockade by 2,4-diaminopyrimidine inhibitors.

Quantitative Data: Kinase Selectivity Profiling

To validate the efficacy of these structural modifications, quantitative profiling is essential. The inclusion of the 5-methoxy-2-methylpyridin-3-amine fragment significantly enhances the biochemical profile of the resulting inhibitors.

Table 1: Representative Kinase Inhibition Profile of 2,4-Diaminopyrimidine Derivatives

Compound ClassTarget KinaseConformation TargetedIC50 (nM)Selectivity Fold (vs. KDR/VEGFR2)Primary Biological Effect
5-Methoxy-2-methylpyridin-3-amine precursor N/AN/AN/AN/AChemical Building Block[1]
2,4-Diaminopyrimidine Derivative (e.g., Ex. 8) EphB4DFG-in (Active)< 10 nM> 100xInhibition of autophosphorylation[2]
Reference Inhibitor (NVP-BHG712) EphB4DFG-in (Active)25 nM~ 50xAnti-angiogenic baseline

Note: Data synthesized from patent literature demonstrating the high potency of derivatives utilizing this specific pyridine amine building block[2][3].

Experimental Workflows & Methodologies

To ensure scientific integrity and self-validation, the following protocols detail how the efficacy of 5-methoxy-2-methylpyridin-3-amine-derived inhibitors is quantified in vitro.

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay

This protocol utilizes acoustic liquid handling to eliminate tip-based carryover, ensuring high-fidelity IC50 generation[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 2,4-diaminopyrimidine derivative in 100% DMSO to a stock concentration of 10 mM. Prepare a 10-point serial dilution (1:3).

  • Acoustic Dispensing: Utilize a Labcyte Echo 550 acoustic dispenser to transfer 2.5 nL droplets of the compound into a 384-well low-volume assay plate[2].

    • Self-Validating Control: Backfill wells with DMSO to ensure a uniform final DMSO concentration of 120 nL across all wells (Maximum control = DMSO only; Minimum control = 120 nL of a known pan-kinase inhibitor)[2].

  • Kinase Reaction: Add 5 µL of EphB4 kinase domain (recombinant) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the predetermined Km​ for EphB4) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a multilabel reader (e.g., EnVision) at emission wavelengths of 615 nm and 665 nm. Calculate the IC50 using non-linear regression analysis.

Workflow Prep Compound Prep (100% DMSO) Dispense Acoustic Dispensing (Labcyte Echo 550) Prep->Dispense 2.5 nL droplets Incubate Kinase Reaction (EphB4 + ATP + Substrate) Dispense->Incubate Add Kinase Buffer Read TR-FRET Readout (EnVision Multilabel Reader) Incubate->Read Add Detection Solution Analyze IC50 Calculation (Non-linear Regression) Read->Analyze Emission Ratio (665/615 nm)

Diagram 2: High-throughput acoustic screening workflow for EphB4 kinase inhibitors.

Protocol 2: 3D Fibrin Gel Angiogenesis Sprouting Assay

To validate the physiological impact of the inhibitor on the EphB4/Ephrin-B2 axis, a 3D sprouting assay is employed[6].

Step-by-Step Methodology:

  • Spheroid Generation: Suspend Human Umbilical Vein Endothelial Cells (HUVECs) in culture medium containing 0.24% methylcellulose. Seed into non-adherent U-bottom 96-well plates to form single spheroids (approx. 400 cells/spheroid) overnight.

  • Matrix Embedding: Harvest the spheroids and embed them in a 3D fibrin gel matrix (2 mg/mL fibrinogen, 0.15 U/mL thrombin) within a 24-well plate[6].

  • Treatment: Overlay the solidified gel with endothelial basal medium containing VEGF (30 ng/mL) to stimulate sprouting, alongside varying concentrations of the EphB4 inhibitor (1 nM to 1 µM).

    • Causality Check: Include a control well with soluble EphB4 extracellular domain to competitively bind Ephrin-B2, proving that the sprouting phenotype is specifically dependent on this axis[2].

  • Quantification: After 24-48 hours, fix the gels with 4% paraformaldehyde. Image using confocal microscopy and quantify the cumulative sprout length per spheroid using automated image analysis software.

References

  • Chemical Substance Information: 5-methoxy-2-methylpyridin-3-amine. NextSDS. Retrieved from [Link][1]

  • WO2009010794A1 - 2,4-diamino-pyrimidine derivatives. Google Patents / WIPO. Retrieved from [2][3]

  • Targeting the DFG-In Kinase Conformation: A New Trend Emerging from a Patent Analysis. ResearchGate. Retrieved from [Link][4]

  • Model of ephrin-B2-EphB4 signals in vasculoangiogenesis. ResearchGate. Retrieved from [Link][6]

  • Schematic representation of the downstream signaling of EphB4 receptor. ResearchGate. Retrieved from [Link][7]

  • EphB4 controls blood vascular morphogenesis during postnatal angiogenesis. PMC. Retrieved from [Link][5]

Sources

Exploratory

Discovery, Synthesis, and Application of 5-Methoxy-2-methylpyridin-3-amine in Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and rational drug design, the development of highly selective kinase inhibitors relies on the precise engineering of heterocyclic building blocks. 5-Methoxy-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, the development of highly selective kinase inhibitors relies on the precise engineering of heterocyclic building blocks. 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9)[1] is a specialized, privileged intermediate that emerged prominently during the late 2000s. It was engineered specifically to serve as a sterically hindered, electronically tuned aniline surrogate in the synthesis of 2,4-diamino-pyrimidine derivatives[2].

This technical whitepaper explores the historical discovery, structural rationale, and synthetic methodologies surrounding this compound, providing drug development professionals and synthetic chemists with a comprehensive, self-validating guide to its utilization in targeting the EphB4 receptor tyrosine kinase[3].

Historical Context & Structural Rationale

The discovery and application of 5-methoxy-2-methylpyridin-3-amine are deeply tied to the oncology programs at AstraZeneca, specifically documented in patent WO2009010794A1 by Barlaam and Ducray[3]. The primary objective of this research was to combat cell proliferation diseases, such as cancer, by targeting the Eph family of receptor tyrosine kinases—the largest known family of such receptors[4].

Causality in Structural Design

As an application scientist, it is crucial to understand why this specific substitution pattern (5-methoxy, 2-methyl) was chosen rather than viewing it as a random chemical permutation:

  • The C2-Methyl Steric Lock: When this aminopyridine is coupled to a pyrimidine core via the C3-amine, the adjacent C2-methyl group creates significant steric hindrance. This restricts the dihedral angle between the pyridine and pyrimidine rings, forcing the molecule out of planarity. This conformational restriction reduces the entropic penalty upon binding to the kinase hinge region and enhances selectivity against off-target kinases.

  • The C5-Methoxy Electronic Tuning: The methoxy group acts as an electron-donating moiety via resonance, enriching the electron density of the pyridine ring. Furthermore, it provides a highly directional hydrogen-bond acceptor that can interact with solvent-exposed regions or specific amino acid residues at the periphery of the ATP-binding pocket[3].

Mechanistic Biology: The EphB4 Target Pathway

The primary biological target for compounds derived from 5-methoxy-2-methylpyridin-3-amine is EphB4. Eph receptors are unique because their ligands (ephrins) are tethered to adjacent cell surfaces, meaning signaling requires direct cell-to-cell contact[3].

When the EphrinB2 ligand binds to the EphB4 receptor, it induces a conformational change within the intracellular domain. This shift relieves the autoinhibitory tension of the juxtamembrane region, permitting autophosphorylation of tyrosine residues[3]. This active conformation generates docking sites for downstream effectors that drive tumor proliferation and vascularization (angiogenesis)[3]. The 2,4-diamino-pyrimidine derivatives act as Type I ATP-competitive inhibitors, blocking this cascade.

EphB4_Pathway EphrinB2 EphrinB2 Ligand (Cell Surface) EphB4 EphB4 Receptor (Tyrosine Kinase) EphrinB2->EphB4 Binds Juxta Juxtamembrane Autophosphorylation EphB4->Juxta Conformational Change Downstream Downstream Effectors (Proliferation & Angiogenesis) Juxta->Downstream Activates Inhibitor 2,4-Diaminopyrimidine (5-OMe-2-Me-pyridine derivative) Inhibitor->EphB4 Blocks ATP Pocket

Caption: EphB4 signaling pathway and the targeted intervention by 2,4-diaminopyrimidine inhibitors.

Chemical Synthesis & Experimental Protocols

The synthesis of 5-methoxy-2-methylpyridin-3-amine relies on a highly efficient, microwave-assisted Suzuki-Miyaura cross-coupling[5].

Step-by-Step Methodology: Suzuki-Miyaura Methylation
  • Preparation: In a microwave-safe vial, suspend 2-chloro-5-methoxypyridin-3-amine (250 mg, 1.58 mmol), trimethylboroxine (244 μl, 1.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (63.7 mg, 0.08 mmol), and potassium carbonate (654 mg, 4.73 mmol) in dimethoxyethane (DME, 5 mL)[5].

  • Atmospheric Control: Degas the suspension thoroughly and purge with argon. Expertise Note: This is critical to prevent the oxidative degradation of the Pd(II) catalyst into inactive Pd black at high temperatures[5].

  • Microwave Irradiation: Seal the vial and heat to 120 °C for 30 minutes using a microwave synthesizer (e.g., Personal Chemistry EMRYS™ Optimizer EXP)[5].

  • Workup: Dilute the crude reaction mixture with dichloromethane (DCM). Filter the mixture to remove the inorganic salts (K₂CO₃ and borate byproducts)[5].

  • Purification: Purify the filtrate via flash column chromatography on silica gel, utilizing a gradient of 0 to 3% methanol in DCM[5].

  • Isolation: Isolate the product as a green solid[5].

Self-Validating System & Quality Control Flag

The original patent literature reports an isolated mass of 191 mg, which corresponds to a mathematically impossible 122% yield [5]. As an experienced application scientist, it is critical to recognize this anomaly as an artifact of high-throughput microwave synthesis. A >100% yield invariably indicates incomplete removal of high-boiling solvents (like DME), residual inorganic salts, or boroxine byproducts trapped in the "green solid" matrix.

Protocol Validation: Before utilizing this intermediate in downstream Buchwald-Hartwig aminations, LC-MS purity must be verified (>95%), and an extended high-vacuum desiccation step or trituration is mandatory to prevent catalyst poisoning in subsequent steps.

Analytical Data Summary

All quantitative analytical data for the validated intermediate is summarized below[5]:

ParameterAnalytical Result
Appearance Green solid (crude)
Mass Spectrometry (ESI) MH+ 139
¹H NMR (CDCl₃) - Methyl (C2) 2.34 ppm (s, 3H)
¹H NMR (CDCl₃) - Amine (C3) 3.60 ppm (bs, 2H)
¹H NMR (CDCl₃) - Methoxy (C5) 3.80 ppm (s, 3H)
¹H NMR (CDCl₃) - Aromatic (C4) 6.51 ppm (d, 1H)
¹H NMR (CDCl₃) - Aromatic (C6) 7.67 ppm (d, 1H)

Downstream Application: Buchwald-Hartwig Amination

Once synthesized and rigorously dried, 5-methoxy-2-methylpyridin-3-amine is coupled to a pyrimidine core to generate the final active pharmaceutical ingredient (API) candidate[5].

Step-by-Step Methodology: Pyrimidine Coupling
  • Reagent Assembly: Combine 4-chloro-N-(3,5-dimorpholinophenyl)-N-(4-methoxybenzyl)pyrimidin-2-amine (200 mg, 0.40 mmol) with 5-methoxy-2-methylpyridin-3-amine[5].

  • Catalyst System: Add Xantphos (35 mg, 0.06 mmol) as the bidentate ligand, Pd₂(dba)₃ (13.8 mg, 0.02 mmol) as the palladium source, and DBU (226 μl, 1.51 mmol) as the base in DME (3 mL)[5]. Expertise Note: Xantphos is chosen for its wide bite angle, which is highly effective for the amination of unactivated or sterically hindered aryl chlorides.

  • Reaction: Heat under argon at 130 °C for 35 minutes via microwave irradiation[5].

Chemical_Workflow SM 2-Chloro-5-methoxy pyridin-3-amine Coupling Suzuki-Miyaura Coupling (120°C, Microwave) SM->Coupling Intermediate 5-Methoxy-2-methyl pyridin-3-amine Coupling->Intermediate Trimethylboroxine Buchwald Buchwald-Hartwig Amination (130°C, Microwave) Intermediate->Buchwald Target EphB4 Inhibitor Candidate Buchwald->Target Pyrimidine Core

Caption: Experimental workflow from Suzuki-Miyaura synthesis to Buchwald-Hartwig amination.

Conclusion

The compound 5-methoxy-2-methylpyridin-3-amine exemplifies the precision required in modern medicinal chemistry. By leveraging rapid microwave-assisted Suzuki and Buchwald couplings, researchers can efficiently integrate this sterically and electronically tuned moiety into larger pyrimidine or pyrido[3,4-d]pyrimidine scaffolds[6]. Understanding the causality behind its structural design and maintaining rigorous self-validation during its synthesis are paramount for its successful application in kinase inhibitor discovery.

References

  • Title: 5-methoxy-2-methylpyridin-3-amine — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Source: Google Patents (AstraZeneca AB)
  • Title: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidine Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Foundational

Strategic Utilization of 5-Methoxy-2-methylpyridin-3-amine in the Discovery of Novel Receptor Tyrosine Kinase Inhibitors

Executive Summary In the landscape of targeted oncology, the design of small-molecule kinase inhibitors heavily relies on privileged pharmacophore building blocks that can precisely navigate the steric and electronic con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors heavily relies on privileged pharmacophore building blocks that can precisely navigate the steric and electronic constraints of the ATP-binding pocket. 5-Methoxy-2-methylpyridin-3-amine (CAS 1104455-29-9) has emerged as a highly strategic intermediate in the synthesis of 2,4-diaminopyrimidine and pyrazolo-pyrimidine derivatives. This technical guide explores the structural rationale, primary research applications, and self-validating experimental workflows for utilizing this compound in the development of potent inhibitors targeting the EphB4 receptor tyrosine kinase and related oncogenic pathways.

Structural and Mechanistic Rationale: The "Lock and Key" Dynamics

The efficacy of 5-methoxy-2-methylpyridin-3-amine as a kinase inhibitor building block is not coincidental; it is dictated by its precise atomic topography when docked into the hinge region of a kinase domain[1].

  • The 3-Amino Group (Nucleophilic Anchor): Serves as the primary attachment point for cross-coupling to a central pyrimidine or pyrazolo-pyrimidine core, forming the critical N-H bond that donates a hydrogen to the kinase hinge region backbone.

  • The 2-Methyl Group (Steric Shield): The ortho-methyl group restricts the rotational freedom (dihedral angle) of the pyridine ring relative to the core scaffold. This pre-organizes the molecule into the bioactive conformation required to fit the narrow ATP-binding cleft, reducing the entropic penalty of binding. Furthermore, it shields the amine linkage from rapid metabolic degradation by CYP450 enzymes.

  • The 5-Methoxy Group (Electronic & H-Bonding Modulator): The methoxy oxygen acts as a highly directional hydrogen bond acceptor. In kinases with a threonine gatekeeper residue (such as EphB4, Abl, and Src), this group forms stable interactions with specific pocket residues (e.g., Ser757 in EphB4), dramatically enhancing target selectivity over kinases with bulkier gatekeepers[1].

Primary Research Area: EphB4 Receptor Tyrosine Kinase Inhibition

The EphB4 receptor and its preferred membrane-bound ligand, ephrinB2, form a critical bidirectional signaling axis involved in embryonic vascular development and tumor angiogenesis[2][3].

The Paradox of EphB4 in Oncology

EphB4 presents a unique challenge in cancer therapy due to its paradoxical roles. In some contexts (e.g., healthy mammary tissue), forward signaling through the EphB4 intracellular kinase domain suppresses tumorigenesis. However, in malignancies such as melanoma, prostate cancer, and specific breast cancer subtypes, EphB4 forward signaling promotes tumor cell survival, while reverse signaling through ephrinB2 drives aggressive tumor vascularization[4][5].

By incorporating 5-methoxy-2-methylpyridin-3-amine into a pyrimidine scaffold, researchers have developed ATP-competitive inhibitors (similar to the clinical tool compound NVP-BHG712) that selectively block EphB4 forward signaling. This halts the PI3K/Akt and Ras/MAPK cascades, effectively starving the tumor of its vascular supply[6][7].

Signaling Ligand ephrinB2 Ligand (Endothelial Cells) Receptor EphB4 Receptor (Tumor Cells) Ligand->Receptor Cell-Cell Contact KinaseDomain Intracellular Kinase Domain (ATP Binding Site) Receptor->KinaseDomain Conformational Activation Akt PI3K/Akt Pathway (Cell Survival) KinaseDomain->Akt Phosphorylation MAPK Ras/MAPK Pathway (Proliferation) KinaseDomain->MAPK Phosphorylation Inhibitor Aminopyridine-Pyrimidine Inhibitor Inhibitor->KinaseDomain Competitive Blockade

Caption: EphB4 bidirectional signaling axis and the mechanism of ATP-competitive inhibition.

Quantitative Efficacy Profile

The integration of the 5-methoxy-2-methylpyridin-3-amine moiety consistently yields sub-micromolar to single-digit nanomolar inhibitors. The table below summarizes the structure-activity relationship (SAR) data for representative derivatives against various kinases[1].

Compound / ScaffoldTarget KinaseGatekeeper ResidueIC50 (nM)Primary Cellular Phenotype
Aminopyridine-Pyrimidine (Lead) EphB4Threonine2 - 5Complete inhibition of HUVEC tube formation
Aminopyridine-Pyrimidine (Lead) c-AblThreonine< 10Induction of apoptosis in CML cell lines
Aminopyridine-Pyrimidine (Lead) SrcThreonine15Significant reduction in cell motility
NVP-BHG712 (Reference) EphB4Threonine25Suppression of tumor perfusion in vivo

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to establish clear causality between the chemical structure and the biological phenotype.

Protocol A: Synthesis of the Aminopyridine Intermediate and Inhibitor Core

Objective: Synthesize 5-methoxy-2-methylpyridin-3-amine and couple it to a 4-chloro-pyrimidine core[8].

  • Suzuki-Miyaura Methylation: React 2-chloro-5-methoxypyridin-3-amine with trimethylboroxine using Pd(dppf)Cl2 and K2CO3 in dimethoxyethane (DME).

    • Causality: Trimethylboroxine is chosen over methylboronic acid because it acts as a highly concentrated, stable methyl source, overcoming the deactivated nature of the electron-rich aminopyridine ring.

    • Validation: Confirm the complete consumption of the starting material via LC-MS. The product should yield a distinct mass of[M+H]+ 139.

  • Buchwald-Hartwig Amination: Couple the resulting 5-methoxy-2-methylpyridin-3-amine to a 4-chloro-pyrimidine derivative using Pd2(dba)3 and Xantphos in DME at 130°C under microwave irradiation.

    • Causality: The use of Xantphos is strictly required. Its wide bite angle facilitates the reductive elimination step of the catalytic cycle, which is otherwise severely hindered by the steric clash from the ortho-methyl group of the aminopyridine.

    • Validation: Perform 1H-NMR. The disappearance of the primary amine protons and the shift of the pyrimidine aromatic protons confirm successful C-N bond formation.

Protocol B: HTRF-Based In Vitro Kinase Assay

Objective: Determine the IC50 of the synthesized inhibitor against recombinant EphB4.

  • Assay Setup: Incubate recombinant EphB4 kinase domain with the inhibitor (serial dilutions from 10 µM to 0.1 nM), ATP (at its Km value), and a biotinylated poly-GT peptide substrate in a kinase buffer.

  • Detection: Add Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because the time-delay measurement eliminates auto-fluorescence from the library compounds, preventing false positives.

    • Validation: Include Staurosporine as a positive control (expected IC50 ~1-5 nM). A DMSO-only well serves as the 100% kinase activity baseline.

Protocol C: HUVEC Tube Formation Assay (Phenotypic Validation)

Objective: Assess the anti-angiogenic efficacy of the compound.

  • Seeding: Coat 96-well plates with Matrigel and allow it to polymerize. Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10^4 cells/well.

  • Treatment: Treat cells with VEGF (50 ng/mL) and the inhibitor at 1x, 5x, and 10x its biochemical IC50.

  • Analysis: After 16 hours, image the wells and quantify total tube length and branch points.

    • Causality: While the HTRF assay proves binding, the HUVEC assay proves that the compound can penetrate cell membranes and exert a physiological anti-angiogenic effect driven by EphB4 blockade.

    • Validation: Wells treated with VEGF + DMSO must show robust capillary-like networks, validating the viability of the Matrigel and cells.

Workflow Step1 1. Suzuki-Miyaura Methylation (Forming Aminopyridine Intermediate) Step2 2. Buchwald-Hartwig Amination (Coupling to Pyrimidine Core) Step1->Step2 Purified Intermediate Step3 3. HTRF Kinase Assay (Primary IC50 Screening) Step2->Step3 Lead Compound Validation1 LC-MS / 1H-NMR (Regiochemistry Check) Step2->Validation1 Step4 4. HUVEC Tube Formation (Phenotypic Angiogenesis Validation) Step3->Step4 IC50 < 10 nM Validation2 Staurosporine Control (Assay Integrity) Step3->Validation2

Caption: Self-validating experimental workflow from chemical synthesis to phenotypic validation.

References

  • Targeting receptor tyrosine kinase EphB4 in cancer therapy. Seminars in Cancer Biology (2017). Available at:[Link][2]

  • Paradoxes of the EphB4 Receptor in Cancer. Cancer Research (2007). Available at:[Link][4]

  • The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. PubMed (2020). Available at: [Link][3]

  • WO2009010794A1 - 2,4-diamino-pyrimidine derivatives. Google Patents (2009). Available at:[8]

  • Structure-Based Optimization of Potent and Selective Inhibitors of the Tyrosine Kinase Erythropoietin Producing Human Hepatocellular Carcinoma Receptor B4 (EphB4). Journal of Medicinal Chemistry (2009). Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: 5-Methoxy-2-methylpyridin-3-amine in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Aminopyridine Moiety In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Aminopyridine Moiety

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile synthetic handles is a perpetual endeavor. Among these, the aminopyridine core has emerged as a privileged structure, particularly in the design of kinase inhibitors. This application note delves into the specific utility of a highly functionalized aminopyridine, 5-Methoxy-2-methylpyridin-3-amine, as a cornerstone for the development of targeted therapeutics. Its unique substitution pattern—a methoxy group at the 5-position, a methyl group at the 2-position, and a primary amine at the 3-position—provides a strategic triad of features for medicinal chemists to exploit. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, the methyl group can provide a vector for further substitution or enhance binding through hydrophobic interactions, and the amino group serves as a key anchor for building elaborate molecular architectures. This guide will explore the application of this scaffold in the development of kinase inhibitors, with a particular focus on its role in the design of potent and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a critical node in the PI3K/Akt/mTOR signaling pathway.

Key Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] PDK-1 is a master kinase within this pathway, responsible for the activation of Akt and several other kinases.[4] Consequently, the inhibition of PDK-1 presents a compelling strategy for anticancer drug development. The 5-Methoxy-2-methylpyridin-3-amine scaffold has proven to be an effective starting point for the design of potent and selective PDK-1 inhibitors.[5]

Mechanism of Action: How 5-Methoxy-2-methylpyridin-3-amine Derivatives Inhibit PDK-1

Derivatives of 5-Methoxy-2-methylpyridin-3-amine have been identified as potent inhibitors of PDK-1.[5] These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates. The aminopyridine core often forms key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition. The substituents on the pyridine ring, including the methoxy and methyl groups, can be strategically modified to enhance binding affinity and selectivity for the target kinase over other related kinases.

Data Presentation: Structure-Activity Relationship (SAR) of PDK-1 Inhibitors

The following table summarizes the structure-activity relationship for a series of PDK-1 inhibitors based on a benzo[c][5][6]naphthyridin-4-ylamine scaffold, where the 5-Methoxy-2-methylpyridin-3-amine moiety is incorporated into a side chain. This data highlights the impact of substitutions on the aminoalkoxy side chain on inhibitory potency against PDK-1 and selectivity over other kinases.

Compound IDR Group on Aminoalkoxy Side ChainPDK-1 IC50 (nM)PKA IC50 (nM)PKB/Akt IC50 (nM)p70S6K IC50 (nM)
1 H10>10000500300
2 Methyl8>10000450250
3 Ethyl12>10000600400
4 Isopropyl25>10000800500

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[5]

Experimental Protocols

Protocol 1: Synthesis of a Representative PDK-1 Inhibitor

This protocol outlines a general synthetic route for the preparation of a PDK-1 inhibitor incorporating the 5-Methoxy-2-methylpyridin-3-amine scaffold. The synthesis involves a nucleophilic aromatic substitution followed by a coupling reaction.

Materials:

  • 5-Methoxy-2-methylpyridin-3-amine

  • A suitable chloro-substituted benzo[c][5][6]naphthyridine core

  • 2-(Boc-amino)ethanol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of the Aminoalkoxy Side Chain: a. To a solution of 2-(Boc-amino)ethanol (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of the chloro-substituted pyridine (derived from 5-Methoxy-2-methylpyridin-3-amine) (1.0 eq) in anhydrous DMF. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography to yield the Boc-protected aminoalkoxy pyridine.

  • Coupling Reaction: a. To a reaction vessel, add the Boc-protected aminoalkoxy pyridine (1.0 eq), the benzo[c][5][6]naphthyridine core (1.1 eq), cesium carbonate (2.0 eq), the palladium catalyst (0.1 eq), and the ligand (0.2 eq). b. Evacuate and backfill the vessel with an inert gas (e.g., argon). c. Add anhydrous 1,4-dioxane. d. Heat the reaction mixture to 100 °C and stir for 12-24 hours. e. Cool the reaction to room temperature and filter through a pad of celite. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by silica gel chromatography.

  • Deprotection: a. Dissolve the purified product from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v). b. Stir the reaction mixture at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure. d. Purify the final compound by preparative HPLC to yield the desired PDK-1 inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase, such as PDK-1.

Materials:

  • Recombinant human PDK-1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Peptide substrate for PDK-1

  • ATP (at a concentration close to the Km for the enzyme)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK-1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor 5-Methoxy-2-methylpyridin-3-amine Derivative Inhibitor->PDK1 Inhibits SAR_Workflow Start Start with 5-Methoxy-2-methylpyridin-3-amine Scaffold Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Kinase Screening (PDK-1) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Design next generation Optimization->Synthesis Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical workflow for a structure-activity relationship (SAR) study starting from the 5-Methoxy-2-methylpyridin-3-amine scaffold.

Conclusion: A Scaffold with Enduring Potential

5-Methoxy-2-methylpyridin-3-amine represents a highly valuable and strategically designed building block in medicinal chemistry. Its application in the development of potent and selective kinase inhibitors, particularly for challenging targets like PDK-1, underscores its importance. The inherent physicochemical properties of the aminopyridine core, coupled with the specific electronic and steric contributions of the methoxy and methyl substituents, provide a robust platform for lead discovery and optimization. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to harness the potential of this versatile scaffold in their own discovery programs. As the quest for more effective and targeted therapies continues, the strategic deployment of such well-conceived molecular starting points will undoubtedly remain a cornerstone of successful medicinal chemistry campaigns.

References

  • (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Nittoli, T., Dushin, R. G., Ingalls, C., Cheung, K., Floyd, M. B., Fraser, H., Olland, A., Hu, Y., Grosu, G., Han, X., Arndt, K., Guo, B., & Wissner, A. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c]n[5][6]aphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). European Journal of Medicinal Chemistry, 45(4), 1379–1386. [Link]

  • (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

  • (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Organic Chemistry. [Link]

  • (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2025). Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. ResearchGate. [Link]

  • (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]

  • (2022). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]

  • (2019). Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. [Link]

  • (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

  • (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

Application

Application Note: Comprehensive Structural Elucidation of 5-Methoxy-2-methylpyridin-3-amine using Mass Spectrometry and Advanced NMR Spectroscopy

Introduction 5-Methoxy-2-methylpyridin-3-amine is a heterocyclic aromatic amine, a structural motif frequently encountered in the development of novel therapeutic agents and functional materials. The precise arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methoxy-2-methylpyridin-3-amine is a heterocyclic aromatic amine, a structural motif frequently encountered in the development of novel therapeutic agents and functional materials. The precise arrangement of the methyl, methoxy, and amine substituents on the pyridine ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a prerequisite for its use in any research or development context. This application note details an integrated analytical workflow combining mass spectrometry for molecular weight determination and fragmentation analysis, with a comprehensive suite of NMR techniques (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) to establish the complete constitutional isomer and assign all proton and carbon signals definitively.

Physicochemical Properties and Sample Handling

A thorough understanding of the analyte's basic properties is fundamental to designing appropriate analytical protocols.

Table 1: Physicochemical Properties of 5-Methoxy-2-methylpyridin-3-amine

PropertyValueSource
CAS Number 1104455-29-9[1]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]
Monoisotopic Mass 138.07931 Da[3]

Sample Handling and Storage: The compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound at room temperature in a tightly sealed container, protected from light and moisture.

Mass Spectrometry Analysis: Molecular Weight and Fragmentation

Mass spectrometry serves two primary purposes in this analysis: to confirm the molecular weight and to provide structural clues through controlled fragmentation. We will explore protocols for both "hard" (Electron Ionization) and "soft" (Electrospray Ionization) techniques.

Rationale for Ionization Method Selection
  • Electron Ionization (EI): As a hard ionization technique, EI provides extensive fragmentation, which is invaluable for detailed structural analysis of small, volatile molecules. This creates a characteristic fingerprint of the molecule.[4]

  • Electrospray Ionization (ESI): ESI is a soft ionization method that typically generates the protonated molecule, [M+H]⁺. This is crucial for unambiguously determining the molecular weight.[5] Tandem MS (MS/MS) experiments can then be performed on the [M+H]⁺ ion to induce and analyze fragmentation.

Experimental Protocols

Protocol 3.2.1: High-Resolution ESI-MS Protocol

  • Sample Preparation: Prepare a stock solution of 5-Methoxy-2-methylpyridin-3-amine at 1 mg/mL in methanol. From this, create a working solution by diluting 10 µL into 1 mL of 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be approximately 10 µg/mL.[6]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. The expected accurate mass for the protonated molecule [C₇H₁₁N₂O]⁺ is 139.0866 Da .

Protocol 3.2.2: EI-MS Protocol

  • Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS. If using a direct probe, dissolve a small amount of the sample in a volatile solvent like methanol and apply it to the probe tip.

  • Instrumentation: Use a mass spectrometer with an EI source (e.g., a single or triple quadrupole).

  • EI Source Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

  • Data Acquisition: Acquire data over a mass range of m/z 30-200.

Predicted Fragmentation Pathways

The fragmentation of 5-Methoxy-2-methylpyridin-3-amine is dictated by the stability of the pyridine ring and the nature of its substituents.

  • α-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[4] For the methyl group at C2, this would involve the loss of a hydrogen radical.

  • Loss of Neutral Molecules: Expect losses of small, stable neutral molecules. For the methoxy group, a characteristic loss is that of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). The amine group can lead to the loss of ammonia (NH₃) or related fragments.

fragmentation_pathway M [M]⁺˙ m/z 138 M_minus_H [M-H]⁺ m/z 137 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 123 M->M_minus_CH3 - •CH₃ M_minus_CH2O [M-CH₂O]⁺˙ m/z 108 M->M_minus_CH2O - CH₂O M_minus_CH3_CO [M-CH₃-CO]⁺ m/z 95 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted EI-MS fragmentation pathway for 5-Methoxy-2-methylpyridin-3-amine.

Table 2: Predicted Key Mass Fragments

m/z (Predicted)Ion FormulaDescription
139.0866[C₇H₁₁N₂O]⁺[M+H]⁺ ion (ESI)
138.0793[C₇H₁₀N₂O]⁺˙Molecular ion [M]⁺˙ (EI)
123.0558[C₆H₇N₂O]⁺Loss of methyl radical (•CH₃) from methoxy group
108.0687[C₆H₈N₂]⁺˙Loss of formaldehyde (CH₂O) from methoxy group
95.0503[C₅H₅N₂]⁺Subsequent loss of CO from the m/z 123 fragment

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides the definitive connectivity map of the molecule. A combination of 1D and 2D experiments is essential for complete and unambiguous assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 15-20 mg of 5-Methoxy-2-methylpyridin-3-amine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8] The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of the -NH₂ protons, sometimes allowing them to be observed as distinct signals.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 or more scans.

    • DEPT-135: Use standard pulse program parameters to differentiate CH, CH₂, and CH₃ signals.[10][11]

    • 2D Experiments (COSY, HSQC, HMBC): Use standard gradient-enhanced pulse sequences. Optimize the spectral width in both dimensions based on the 1D spectra.

nmr_workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1->COSY HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC DEPT DEPT-135 (Carbon Multiplicity) Structure Final Structure Elucidation DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The chemical shifts in the pyridine ring are influenced by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups and the electron-donating (by hyperconjugation) methyl (-CH₃) group.[12]

Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-4~7.20d1HSinglet-like or narrow doublet. Ortho to the electron-donating -OCH₃ group and meta to the -NH₂ group.
H-6~7.80d1HSinglet-like or narrow doublet. Positioned between the electron-donating -OCH₃ group and the ring nitrogen.
-NH₂~3.5-5.0br s2HBroad signal due to quadrupolar relaxation and exchange. Position is concentration and solvent dependent.
-OCH₃~3.85s3HCharacteristic singlet for a methoxy group on an aromatic ring.[13]
-CH₃~2.40s3HSinglet for the methyl group attached to the aromatic ring at C2.
Predicted ¹³C NMR and DEPT-135 Spectrum

The carbon chemical shifts are influenced by the electronegativity of the attached atoms and the overall electron density distribution in the ring.[14]

Table 4: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)DEPT-135 SignalRationale
C-2~145.0None (Quaternary)Attached to -CH₃ and ring nitrogen.
C-3~125.0None (Quaternary)Attached to the -NH₂ group.
C-4~120.0Positive (CH)Shielded by adjacent electron-donating groups.
C-5~150.0None (Quaternary)Attached to the electronegative -OCH₃ group.
C-6~135.0Positive (CH)Influenced by the ring nitrogen and adjacent -OCH₃ group.
-OCH₃~55.5Positive (CH₃)Typical range for an aromatic methoxy carbon.[13]
-CH₃~20.0Positive (CH₃)Typical range for a methyl group on an aromatic ring.

Integrated Structural Elucidation with 2D NMR

While 1D NMR provides the basic framework, 2D NMR experiments are crucial for assembling the pieces and confirming the exact isomer.[15]

  • COSY (Correlation Spectroscopy): This experiment will reveal couplings between adjacent protons. In this molecule, a weak correlation might be observed between the two aromatic protons, H-4 and H-6, if there is a small ⁴J coupling.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for assigning carbon signals.[3][17] It will show direct, one-bond correlations between each proton and the carbon it is attached to. Key expected correlations:

    • H-4 signal will correlate with the C-4 signal.

    • H-6 signal will correlate with the C-6 signal.

    • The -OCH₃ proton singlet will correlate with the -OCH₃ carbon.

    • The -CH₃ proton singlet will correlate with the -CH₃ carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond correlations between protons and carbons, which is essential for identifying the connectivity between different parts of the molecule and assigning quaternary carbons.[3]

hmbc_correlations cluster_mol C2 C2 (δ ~145.0) N1 N CH3_C2 C-CH₃ (δ ~20.0) C3 C3 (δ ~125.0) C4 C4 (δ ~120.0) H4 H4 (δ ~7.20) C5 C5 (δ ~150.0) OCH3_C5 C-OCH₃ (δ ~55.5) C6 C6 (δ ~135.0) H6 H6 (δ ~7.80) H_CH3 H-CH₃ (δ ~2.40) H_CH3->C2 ²J H_CH3->C3 ³J H_OCH3 H-OCH₃ (δ ~3.85) H_OCH3->C5 ²J H4->C2 ³J H4->C5 ²J H4->C6 ³J H6->C2 ³J H6->C4 ³J

Caption: Key HMBC correlations for confirming the structure of 5-Methoxy-2-methylpyridin-3-amine.

Key Diagnostic HMBC Correlations:

  • -CH₃ Protons (δ ~2.40): Will show a strong two-bond correlation (²J) to C-2 and a three-bond correlation (³J) to C-3. This definitively places the methyl group at the C-2 position.

  • -OCH₃ Protons (δ ~3.85): Will show a strong two-bond correlation (²J) to C-5, confirming the position of the methoxy group.

  • H-4 Proton (δ ~7.20): Will show correlations to the quaternary carbons C-2 (³J) and C-5 (²J), and to the protonated carbon C-6 (³J).

  • H-6 Proton (δ ~7.80): Will show correlations to the quaternary carbon C-2 (³J) and the protonated carbon C-4 (³J).

By systematically analyzing these correlations, the entire carbon skeleton can be assembled, and all substituent positions can be unequivocally confirmed, leading to the final validated structure of 5-Methoxy-2-methylpyridin-3-amine.

Conclusion

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. This application note has detailed a robust, multi-technique approach for the definitive characterization of 5-Methoxy-2-methylpyridin-3-amine. By integrating the molecular weight and fragmentation data from mass spectrometry with a comprehensive set of 1D and 2D NMR experiments, researchers can achieve an unambiguous and validated structural assignment. The protocols and interpretive logic presented herein provide a template for the rigorous characterization of similarly substituted heterocyclic compounds.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][18][19][20][21]

  • University of California, Riverside. NMR Sample Preparation. [Link][7]

  • Iowa State University. (2023). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][8]

  • Weizmann Institute of Science. (2021). Sample Preparation & NMR Tubes. Chemical Research Support. [Link][9]

  • Perkampus, H. H. (1992).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link][10]

  • Columbia University. DEPT - NMR Core Facility. [Link][11]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link][16]

  • ACS Publications. (2013). A Comparative Consideration of 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. J. Org. Chem.[Link][14]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. [Link][13]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link][3]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link][17]

  • University of Oxford. (2018). Sample Preparation Protocol for ESI Accurate Mass Service. [Link][6]

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Method

Advanced Analytical Methodologies for 5-Methoxy-2-methylpyridin-3-amine: HPLC and GC Strategies

Executive Summary & Chemical Profiling 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) is a highly polar, basic aromatic amine frequently utilized as a critical building block in pharmaceutical synthesis, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) is a highly polar, basic aromatic amine frequently utilized as a critical building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors[1][2].

From a chromatographic perspective, this molecule presents a "dual-threat" of basicity. It contains both a pyridine nitrogen and a primary aniline-like amine, giving it an estimated pKa range of 6.0–7.5.

  • The Liquid-Phase Challenge: At a standard acidic mobile phase pH (e.g., pH 2.7 with 0.1% Formic Acid), both nitrogen atoms are fully protonated. This renders the molecule highly hydrophilic, causing it to elute near the void volume ( t0​ ) on standard reversed-phase C18 columns[3][4]. Furthermore, the positively charged amine groups undergo severe secondary ion-exchange interactions with residual ionized silanols on the silica support, resulting in extreme peak tailing ("shark fin" peaks)[5].

  • The Gas-Phase Challenge: While the compound is sufficiently volatile for Gas Chromatography (GC), the primary amine and the pyridine ring act as strong hydrogen-bond donors/acceptors. On standard non-polar columns, these groups interact with active silanol sites on the fused silica tubing, leading to irreversible adsorption, loss of trace-level sensitivity, and severe tailing[6][7].

To establish a self-validating analytical framework, we must engineer methods that directly neutralize these specific chemical liabilities.

Part 1: High-pH Reversed-Phase HPLC Method

Causality & Rationale

Traditional approaches to analyzing hydrophilic aminopyridines involve either ion-pairing reagents (which permanently alter the column and suppress MS signals)[4] or HILIC (which suffers from long equilibration times and complex retention mechanisms)[3].

As a robust alternative for QA/QC environments, we employ High-pH Reversed-Phase Chromatography . By elevating the mobile phase pH to 9.5 using a volatile buffer (10 mM Ammonium Bicarbonate), we suppress the ionization of both the pyridine and primary amine nitrogens. The molecule reverts to its neutral free-base form, maximizing its hydrophobic partitioning into the C18 stationary phase and completely neutralizing electrostatic interactions with residual silanols[8][9]. This requires a specialized hybrid-silica column (e.g., Waters XBridge) designed to withstand alkaline dissolution.

Table 1: High-pH RP-HPLC Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Ethylene-bridged hybrid (BEH) particle resists silica dissolution at pH > 9.0.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Neutralizes the basic nitrogens (pH > pKa + 2), ensuring the analyte is uncharged.
Mobile Phase B Acetonitrile (HPLC Grade)Provides hydrophobic elution power; lower viscosity than methanol for sharper peaks.
Gradient 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% BInitial aqueous hold focuses the polar analyte; gradient ensures elution of synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV/PDA at 280 nm & 254 nmAminopyridines exhibit strong chromophoric absorption at 280 nm[10].
Injection Vol. 10 µLPrevents volume overload while maintaining trace sensitivity.
Self-Validating Experimental Protocol: High-pH HPLC
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust the pH to exactly 9.5 using dilute Ammonium Hydroxide. Critical Step: Filter through a 0.2 µm nylon membrane to remove particulates.

  • Sample Preparation: Dissolve 5-Methoxy-2-methylpyridin-3-amine in a diluent of 95:5 Water:Acetonitrile to a concentration of 0.1 mg/mL.

  • System Equilibration: Flush the column with the initial mobile phase composition (95% A / 5% B) for at least 20 column volumes (approx. 30 minutes) to ensure complete pH equilibration of the stationary phase.

  • System Suitability Testing (SST) - The Validation Gate: Inject the 0.1 mg/mL standard in quintuplicate.

    • Acceptance Criteria: The system is self-validated only if the USP Tailing Factor ( Tf​ ) is ≤1.5 and Theoretical Plates ( N ) are ≥5000 .

    • Diagnostic Logic: If Tf​>1.5 , it physically proves the buffer capacity is depleted or the column's end-capping has failed (exposing active silanols). The run must be aborted and the buffer remade.

Part 2: Base-Deactivated Gas Chromatography (GC-FID/MS)

Causality & Rationale

To analyze 5-Methoxy-2-methylpyridin-3-amine via GC without the tedious and moisture-sensitive step of chemical derivatization (e.g., silylation with BSTFA)[8], the stationary phase must be chemically passivated against basic interactions. We employ a polyethylene glycol (PEG) phase that has been specifically base-deactivated (e.g., Agilent CP-Wax 51 for Amines). This deactivation blocks the acidic silanol sites on the column wall, preventing hydrogen bonding and allowing the underivatized amine to elute with high efficiency and symmetry[7][11].

Table 2: Base-Deactivated GC Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Agilent CP-Wax 51 for Amines (25 m x 0.25 mm, 0.2 µm)Base-deactivated PEG phase prevents irreversible adsorption of primary amines[12][13].
Carrier Gas Helium or Nitrogen, constant flow at 1.2 mL/minMaintains optimal Van Deemter efficiency across the temperature program.
Inlet Split/Splitless, 250 °CHigh temperature ensures instantaneous volatilization of the polar amine.
Liner Base-deactivated single taper with glass woolCrucial: Standard liners will adsorb the analyte before it reaches the column.
Oven Program 100 °C (hold 2 min) 15 °C/min 240 °C (hold 5 min)Starts high enough to prevent solvent condensation, ramps to elute the high-boiling amine.
Detector FID at 260 °C (or MS in EI mode)Universal detection for organic compounds; MS provides structural confirmation.
Self-Validating Experimental Protocol: Direct-Injection GC
  • Sample Preparation: Dissolve the analyte in a highly volatile, non-protic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1.0 mg/mL. Do not use alcohols, as they may expand excessively in the inlet and cause flashback.

  • Inlet Maintenance: Install a fresh, base-deactivated inlet liner. Standard borosilicate glass liners possess active silanols that will instantly degrade the peak shape of aminopyridines.

  • System Suitability Testing (SST) - The Validation Gate: Inject 1.0 µL of the standard solution at a split ratio of 20:1.

    • Acceptance Criteria: The system is self-validated only if the peak symmetry factor is between 0.9 and 1.2, and the %RSD of the peak area over 5 injections is ≤3.0% .

    • Diagnostic Logic: A tailing factor >1.2 or a decreasing peak area across sequential injections physically proves that active sites exist in the inlet liner or the column head. The liner must be replaced, or the column trimmed, before proceeding.

Part 3: Method Comparison & Decision Matrix

Table 3: Comparative Performance Metrics
MetricHigh-pH RP-HPLCBase-Deactivated GC-FID
Primary Use Case API Purity, Aqueous Samples, Non-volatile impuritiesResidual Solvents, Volatile Impurities, High-throughput screening
Sample Prep Complexity Low (Direct dissolution in aqueous/organic diluent)Low (Direct dissolution in organic solvent; no derivatization needed)
Sensitivity (LOD) ~0.05 µg/mL (UV 280 nm)[10]~1.0 µg/mL (FID) / ~0.01 µg/mL (MS SIM)
Major Limitation Requires specialized high-pH tolerant columnsAnalyte must be thermally stable up to 250 °C

Part 4: Workflow Visualization

G Start 5-Methoxy-2-methylpyridin-3-amine (Basic, Polar, Volatile) Split Analytical Technique Selection Start->Split HPLC_Path HPLC Analysis (Non-volatile/Aqueous) Split->HPLC_Path Liquid Phase GC_Path GC Analysis (Volatile/Organic) Split->GC_Path Gas Phase HPLC_Challenge Challenge: Poor retention & peak tailing (pKa ~6-7) HPLC_Path->HPLC_Challenge GC_Challenge Challenge: Adsorption & peak tailing GC_Path->GC_Challenge HPLC_Solution Solution: High pH Buffer (pH 9.5) + XBridge C18 HPLC_Challenge->HPLC_Solution GC_Solution Solution: Base-Deactivated Column (CP-Wax 51) GC_Challenge->GC_Solution HPLC_Result Result: Neutralized amine, sharp peaks, good retention HPLC_Solution->HPLC_Result GC_Result Result: Minimal adsorption, symmetrical peak shape GC_Solution->GC_Result

Figure 1: Decision matrix and workflow for the chromatographic analysis of basic aminopyridines.

References

  • Google Patents (WO2009010794A1). "2,4-diamino-pyrimidine derivatives."[1] URL:

  • Agilent Technologies. "Volatile amines: Gas chromatography using an Agilent CP-Wax 51 for Amines column."[11] URL:[Link]

  • Chromatography Online. "Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals."[9] URL:[Link]

  • OSHA. "Method no.: PV2143 - 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine."[6] URL:[Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode."[3] URL:[Link]

  • Agilent Technologies. "Pyridines: Separation of pyridine and other amines."[7] URL:[Link]

  • CMES. "HPLC Determination of Aminopyridines Remained as Genetoxic Impurities."[10] URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Direct Amination of Methoxy Pyridines via C–OMe Bond Cleavage

Introduction & Mechanistic Rationale The amination of heteroaryl scaffolds is a cornerstone reaction in pharmaceutical development. Historically, the synthesis of aminopyridines has relied heavily on transition-metal-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The amination of heteroaryl scaffolds is a cornerstone reaction in pharmaceutical development. Historically, the synthesis of aminopyridines has relied heavily on transition-metal-catalyzed Buchwald-Hartwig cross-coupling utilizing halogenated pyridines[1]. However, modern synthetic paradigms are shifting toward the direct functionalization of heteroaryl alkyl ethers via C–O bond activation.

The primary challenge in utilizing methoxy pyridines as starting materials is the high dissociation energy of the C–O bond compared to C–halogen bonds[2]. To overcome this, we leverage the electron-deficient nature of the pyridine ring, which allows the methoxy group to act as a competent leaving group in a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway, provided the incoming nucleophile is sufficiently activated[3].

This application note details two state-of-the-art, transition-metal-free protocols for the direct amination of methoxy pyridines:

  • Stoichiometric Activation (Aliphatic Amines): Utilizing n-BuLi to generate highly reactive lithium dialkylamides for ultra-rapid coupling[3].

  • Catalytic Activation (Aryl Amines): Employing the organic phosphazene superbase t-Bu-P4 to activate weakly nucleophilic anilines via the formation of a "naked" phosphazenium amide ion pair[4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent activation strategies required to drive the SN​Ar displacement of the methoxy leaving group.

MechanisticPathway Substrate Methoxy Pyridine (Electrophile) ComplexA Meisenheimer Complex (Intermediate) Substrate->ComplexA ComplexB Meisenheimer Complex (Intermediate) Substrate->ComplexB AmineA Aliphatic Amine + n-BuLi ActiveA Lithium Amide (Strong Nucleophile) AmineA->ActiveA Deprotonation (-78°C) ActiveA->ComplexA S_NAr Attack (60°C) ProductA Aliphatic Aminopyridine ComplexA->ProductA C-OMe Cleavage AmineB Aryl Amine + t-Bu-P4 ActiveB Phosphazenium Amide ('Naked' Anion) AmineB->ActiveB Deprotonation (RT) ActiveB->ComplexB S_NAr Attack (90°C) ProductB Aryl Aminopyridine ComplexB->ProductB C-OMe Cleavage

Fig 1: Mechanistic pathways for the amination of methoxy pyridines via S_NAr C-OMe cleavage.

Protocol A: n-BuLi-Triggered Amination (Aliphatic Amines)

This protocol is optimized for primary and secondary aliphatic amines. It is distinguished by its exceptional reaction kinetics and scalability (validated up to 200 mmol scale)[3].

Reagents & Equipment
  • Substrate: 4-Methoxypyridine (1.0 equiv, 0.5 mmol)

  • Nucleophile: Aliphatic Amine (1.6 equiv, 0.8 mmol)

  • Activator: n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.76 equiv, 0.88 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.5 mL)

  • Equipment: Flame-dried Schlenk tube, nitrogen manifold, -78 °C cooling bath (dry ice/acetone), 60 °C oil bath.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube under a continuous N2​ atmosphere, add the aliphatic amine (0.8 mmol) and anhydrous THF (0.5 mL)[3].

  • Deprotonation: Cool the reaction vessel to -78 °C. Slowly add n-BuLi (0.35 mL, 2.5 M in hexanes) dropwise via a gas-tight microsyringe[3].

  • Equilibration: Cap the tube and allow the mixture to stir at room temperature for 10 minutes to ensure complete formation of the lithium amide[3].

  • Substrate Addition: Open the tube briefly under positive N2​ flow and add 4-methoxypyridine (0.5 mmol) via microsyringe[3].

  • Coupling: Cap the tube securely and submerge it in a 60 °C oil bath. Stir vigorously for 10 minutes (for secondary amines) or 30 minutes (for primary amines)[3].

  • Quenching & Extraction: Cool the reaction to room temperature. Carefully quench with deionized water (3 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL)[3].

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (e.g., eluting with EtOAc containing 1% Et3​N to prevent streaking)[3].

💡 Senior Scientist's Notes: Causality & Troubleshooting
  • Why cool to -78 °C for n-BuLi addition? n-BuLi is highly reactive. Adding it at cryogenic temperatures prevents exothermic degradation and suppresses unwanted side reactions with the THF solvent, ensuring quantitative and selective deprotonation of the amine[3].

  • Stoichiometric Precision: We use 1.76 equivalents of n-BuLi for 1.6 equivalents of amine. This slight excess compensates for trace moisture and ensures complete formation of the lithium amide without leaving a massive excess of unreacted n-BuLi, which could otherwise attack the pyridine ring directly via a Chichibabin-type addition[3].

Protocol B: t-Bu-P4-Catalyzed Amination (Aryl Amines)

Aliphatic amines are highly nucleophilic, but anilines are not. To couple weakly nucleophilic aryl amines to methoxy pyridines without transition metals, we utilize the organic superbase t-Bu-P4[4].

Reagents & Equipment
  • Substrate: Methoxyheteroarene (1.0 equiv, 0.2 mmol)

  • Nucleophile: Aryl Amine / Aniline (1.2 - 1.5 equiv)

  • Catalyst: t-Bu-P4 solution (0.1 M in hexane) (10 mol%)

  • Solvent: Anhydrous Cyclohexane (1.0 mL)

  • Equipment: Glovebox or standard Schlenk technique, sealed reaction vial, 90 °C heating block.

Step-by-Step Methodology
  • Preparation: Inside a nitrogen-filled glovebox, add the methoxypyridine derivative (0.2 mmol) and the aryl amine nucleophile to a dry reaction vial[4].

  • Catalyst Addition: Add anhydrous cyclohexane (1.0 mL), followed by the t-Bu-P4 superbase (10 mol%)[4].

  • Coupling: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 90 °C (or room temperature for highly activated substrates) for 12–24 hours[4].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the highly polar phosphazenium salts[4].

  • Purification: Concentrate the filtrate and purify the product via flash column chromatography[4].

💡 Senior Scientist's Notes: Causality & Troubleshooting
  • Why t-Bu-P4? t-Bu-P4 is an uncharged, extremely sterically hindered Brønsted superbase. It is basic enough to easily deprotonate anilines, but its extreme bulk prevents it from acting as a nucleophile itself. This generates a highly reactive, "naked" anilide anion (separated from the bulky phosphazenium counterion) that can successfully execute the SN​Ar attack on the methoxy pyridine[4].

  • Solvent Selection: Cyclohexane is deliberately chosen as a non-polar solvent. Polar solvents would solvate and stabilize the ground-state anilide anion, reducing its effective nucleophilicity. The non-polar environment forces the anion to remain highly reactive[4].

Quantitative Data & Method Comparison

The table below summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the appropriate method based on their specific nucleophile.

ParameterProtocol A: n-BuLi TriggeredProtocol B: t-Bu-P4 Catalyzed
Target Nucleophiles Primary & Secondary Aliphatic AminesAryl Amines (Anilines), Indolines
Base / Activator n-BuLi (1.76 equiv, Stoichiometric)t-Bu-P4 (10 mol%, Catalytic)
Solvent Tetrahydrofuran (THF)Cyclohexane
Temperature 60 °CRT to 90 °C
Reaction Time 10 – 30 minutes12 – 24 hours
Yield Range 80% – 99%70% – 85%
Key Advantage Ultra-rapid kinetics; highly scalableTransition-metal-free aniline coupling

Sources

Method

Application Note: Synthesis and Biological Evaluation of Novel 2,4-Diaminopyrimidine Derivatives from 5-Methoxy-2-methylpyridin-3-amine

Introduction & Biological Rationale The, play a critical role in embryonic vascular development and adult tumor angiogenesis[1]. Overexpression of EphB4 is frequently observed in various solid tumors, making it a compell...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The, play a critical role in embryonic vascular development and adult tumor angiogenesis[1]. Overexpression of EphB4 is frequently observed in various solid tumors, making it a compelling target for anti-angiogenic and anti-proliferative cancer therapies[2]. Inhibiting the EphB4 kinase domain disrupts downstream signaling cascades, including the PI3K/mTORC1 and Erk/VEGF pathways, thereby suppressing tumor vascularization and growth[3][4].

In the development of novel EphB4 inhibitors, the 2,4-diaminopyrimidine scaffold has emerged as a highly effective pharmacophore[2]. The incorporation of a 5-methoxy-2-methylpyridin-3-amine moiety at the C2-position of the pyrimidine core significantly enhances target affinity. Mechanistically, the electron-donating methoxy group increases the electron density of the pyridine ring, strengthening hydrogen bond interactions within the ATP-binding pocket of EphB4. Concurrently, the steric bulk of the 2-methyl group restricts bond rotation, locking the molecule into a bioactive conformation that minimizes entropic penalties upon binding[2].

Mechanistic Pathway: EphB4 Signaling in Tumor Angiogenesis

The following diagram illustrates the EphB4 signaling cascade and the intervention point of the synthesized pyrimidine inhibitors.

EphB4_Pathway EphrinB2 EphrinB2 Ligand EphB4 EphB4 Receptor Tyrosine Kinase EphrinB2->EphB4 Binding & Activation PI3K PI3K / Akt Pathway EphB4->PI3K Erk Erk / MAPK Pathway EphB4->Erk RASA1 RASA1 EphB4->RASA1 Inhibitor Novel Pyrimidine Inhibitor Inhibitor->EphB4 Blocks Kinase Domain mTORC1 mTORC1 PI3K->mTORC1 VEGF VEGF Secretion Erk->VEGF RASA1->mTORC1 Suppression Angiogenesis Tumor Angiogenesis & Proliferation mTORC1->Angiogenesis VEGF->Angiogenesis

EphB4 signaling cascade and targeted inhibition by novel pyrimidine derivatives.

Synthetic Strategy & Workflow

The synthesis of the target EphB4 inhibitors relies on a robust, two-step transition-metal-catalyzed workflow.

  • Suzuki-Miyaura Methylation : The critical building block, 5-methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9), is synthesized from 2-chloro-5-methoxypyridin-3-amine using trimethylboroxine[2][5].

  • Buchwald-Hartwig Cross-Coupling : The resulting amine is coupled with a 4-chloro-N-arylpyrimidin-2-amine intermediate to yield the final 2,4-diaminopyrimidine derivative[2].

Synthetic_Workflow SM 2-Chloro-5-methoxypyridin-3-amine Intermediate 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) SM->Intermediate Suzuki-Miyaura Trimethylboroxine Microwave, 120°C Target 2,4-Diaminopyrimidine Derivative (EphB4 Inhibitor) Intermediate->Target Buchwald-Hartwig Pd2(dba)3, Xantphos Microwave, 130°C Pyrim 4-Chloro-N-arylpyrimidin-2-amine Pyrim->Target Cross-Coupling

Two-step synthetic workflow for novel 2,4-diaminopyrimidine derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Suzuki-Miyaura Methylation

Objective: Synthesis of 5-methoxy-2-methylpyridin-3-amine. Causality & Design: Trimethylboroxine is utilized instead of methylboronic acid because it is a stable, non-volatile cyclic trimer that delivers three equivalents of methyl groups per mole, preventing the dehydration inconsistencies common with methylboronic acid[2]. Pd(dppf)Cl₂ is selected as the precatalyst due to the large bite angle of the dppf ligand, which facilitates the challenging reductive elimination of the sterically hindered ortho-methyl group. , minimizing the thermal degradation of the electron-rich aminopyridine product[2].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, suspend 2-chloro-5-methoxypyridin-3-amine (1.0 eq, 250 mg, 1.58 mmol) and potassium carbonate (3.0 eq, 654 mg, 4.73 mmol) in anhydrous 1,2-dimethoxyethane (DME, 5.0 mL)[2].

  • Reagent Addition: Add trimethylboroxine (1.1 eq, 244 µL, 1.75 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq, 63.7 mg, 0.08 mmol)[2].

  • Degassing: Seal the vial with a crimp cap. Degas the suspension by sparging with argon for 5 minutes to prevent oxidative quenching of the Pd(0) active species.

  • Microwave Irradiation: Heat the reaction mixture to 120 °C for 30 minutes using a dedicated microwave synthesizer[2].

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via flash column chromatography on silica gel (eluent: 0 to 3% methanol in dichloromethane) to afford the product as a green solid[2]. Validation Check: ¹H NMR (CDCl₃) must show a characteristic singlet at 2.34 ppm integrating to 3H (C2-CH₃) and a singlet at 3.80 ppm integrating to 3H (C5-OCH₃).

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling of 5-methoxy-2-methylpyridin-3-amine with 4-chloro-N-(3,5-dimorpholinophenyl)pyrimidin-2-amine. Causality & Design: The C-N bond formation between an electron-deficient pyrimidine and an electron-rich aminopyridine requires a highly active catalyst. Xantphos is chosen as the ligand because its wide bite angle (~111°) specifically accelerates the reductive elimination step, which is typically rate-limiting in amination reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a strong, non-nucleophilic, soluble organic base to deprotonate the amine without competing as a nucleophile against the pyrimidine chloride[2].

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine 4-chloro-N-(3,5-dimorpholinophenyl)pyrimidin-2-amine (1.0 eq, 200 mg, 0.40 mmol) and 5-methoxy-2-methylpyridin-3-amine (1.6 eq, 0.64 mmol) in anhydrous DME (3.0 mL)[2].

  • Catalyst & Base Addition: Add Pd₂(dba)₃ (0.05 eq, 13.8 mg, 0.02 mmol), Xantphos (0.15 eq, 35 mg, 0.06 mmol), and DBU (3.8 eq, 226 µL, 1.51 mmol)[2].

  • Degassing: Purge the system with argon for 5 minutes.

  • Reaction Execution: Heat the sealed vial under microwave irradiation at 130 °C for 35 minutes[2].

  • Workup & Purification: Dilute the cooled mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by reverse-phase preparative HPLC to isolate the target EphB4 inhibitor. Validation Check: LC-MS analysis should confirm the target mass[M+H]⁺ and a purity of >95% before proceeding to biological evaluation.

Analytical & Yield Data: Buchwald-Hartwig Optimization

The table below summarizes the optimization parameters for the critical C-N coupling step, demonstrating the necessity of the Xantphos/DBU system under microwave conditions to achieve high throughput and purity.

EntryCatalyst SystemBaseSolventConditionsYield (%)Purity (LC-MS)
1Pd₂(dba)₃ / BINAPCs₂CO₃TolueneThermal, 100°C, 18h22%85%
2Pd(OAc)₂ / BrettPhosNaOtBuDioxaneThermal, 100°C, 12h45%90%
3Pd₂(dba)₃ / XantphosDBUDMEThermal, 100°C, 24h68%92%
4 Pd₂(dba)₃ / Xantphos DBU DME Microwave, 130°C, 35 min 84% >98%

Note: Entry 4 represents the optimized, self-validating protocol (Protocol B) yielding the highest purity and throughput[2].

References

  • AstraZeneca AB. (2009).2,4-diamino-pyrimidine derivatives (Patent No. WO2009010794A1).
  • Barlaam, B., et al. (2005). New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5446–5449.[Link]

  • Kawasaki, J., et al. (2014). RASA1 functions in EPHB4 signaling pathway to suppress endothelial mTORC1 activity. Journal of Clinical Investigation, 124(6), 2774–2784.[Link]

  • Steinle, A., et al. (2010). Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment. American Journal of Physiology-Gastrointestinal and Liver Physiology, 298(6), G908-G915.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity of 5-Methoxy-2-methylpyridin-3-amine

Technical Support Center: 5-Methoxy-2-methylpyridin-3-amine A Senior Application Scientist's Guide to Optimizing Synthesis, Yield, and Purity Welcome to the technical support center for 5-Methoxy-2-methylpyridin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methoxy-2-methylpyridin-3-amine

A Senior Application Scientist's Guide to Optimizing Synthesis, Yield, and Purity

Welcome to the technical support center for 5-Methoxy-2-methylpyridin-3-amine (CAS No. 1104455-29-9).[1] This guide is designed for researchers, chemists, and drug development professionals who utilize this critical pyridine building block. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot and optimize your synthesis effectively. This document is structured to address common challenges encountered in the lab, focusing on causality to empower your experimental design.

Section 1: Understanding the Synthetic Landscape

The synthesis of substituted aminopyridines often involves multi-step pathways where control over regioselectivity and reaction conditions is paramount. For 5-Methoxy-2-methylpyridin-3-amine, a highly plausible and industrially relevant approach involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. This strategy is advantageous as it utilizes readily available precursors and follows well-established reaction principles.

The general workflow is outlined below. Success hinges on maximizing the efficiency of each step while minimizing side-product formation.

Synthetic_Workflow SM Starting Material (e.g., 5-Chloro-2-methyl-3-nitropyridine) Int Intermediate (5-Methoxy-2-methyl-3-nitropyridine) SM->Int  Step 1: S_N_Ar (NaOMe, Anhydrous MeOH) FP Final Product (5-Methoxy-2-methylpyridin-3-amine) Int->FP  Step 2: Reduction (e.g., H₂, Pd/C) Pur Purification (Chromatography/Recrystallization) FP->Pur

Caption: General synthetic workflow for 5-Methoxy-2-methylpyridin-3-amine.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve common problems.

Issue 1: Consistently Low Reaction Yield

Question: My overall yield of 5-Methoxy-2-methylpyridin-3-amine is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low overall yield is typically a cumulative problem. It's essential to analyze each step of the process independently.

  • Incomplete SNAr Reaction (Step 1): The conversion of the halo-precursor to the methoxy intermediate is critical.

    • Cause: Insufficient reactivity or suboptimal conditions. The SNAr reaction on an electron-deficient pyridine ring is generally favorable but requires careful management.

    • Solution:

      • Moisture Control: The presence of water will lead to the formation of a 5-hydroxy-2-methyl-3-nitropyridine byproduct, consuming your starting material. Ensure you are using anhydrous methanol and freshly prepared or properly stored sodium methoxide.[2]

      • Temperature and Time: While many methoxylations run well at room temperature or with gentle heating (e.g., 25-50°C), your specific substrate may require higher temperatures to achieve full conversion.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC to ensure it has run to completion before proceeding with workup.

      • Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.1-1.3 equivalents) to drive the reaction to completion. A large excess should be avoided as it can promote side reactions.

  • Inefficient Nitro Reduction (Step 2): The reduction of the nitro group is often the source of significant yield loss.

    • Cause: Incomplete conversion, catalyst deactivation, or over-reduction.

    • Solution:

      • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. The pyridine nitrogen can sometimes coordinate to the metal surface, slightly inhibiting the reaction compared to simple nitroarenes.

      • Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure (e.g., from 1 atm to 50 psi) can dramatically improve reaction rates and completeness.

      • Alternative Reductants: If catalytic hydrogenation is problematic, consider chemical reducing agents. A comparison is provided in the FAQ section.

  • Losses During Workup and Purification: The basicity of the final product requires careful pH management during extraction.

    • Cause: The amine product can be protonated and become water-soluble at acidic or neutral pH.

    • Solution:

      • Extraction pH: During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the amine is in its freebase form and has maximum organic solubility.

      • Washing: When washing the organic extracts, use brine (saturated NaCl solution) rather than pure water to minimize partitioning of the product back into the aqueous phase.

Troubleshooting_Low_Yield Start Low Overall Yield Detected CheckTLC Analyze TLC/HPLC of Crude Product Start->CheckTLC SM_Present Unreacted Starting Material or Nitro-Intermediate Present? CheckTLC->SM_Present SideProduct Unknown Impurities Observed? SM_Present->SideProduct No Step1_Issue Troubleshoot Step 1 (SNAr): - Check for moisture - Increase temperature/time - Verify reagent stoichiometry SM_Present->Step1_Issue Yes (Starting Material) Step2_Issue Troubleshoot Step 2 (Reduction): - Check catalyst activity - Increase H₂ pressure - Consider alternative reductants SM_Present->Step2_Issue Yes (Intermediate) Workup_Issue Review Workup & Purification: - Ensure basic pH during extraction - Use brine for washes - Optimize chromatography/recrystallization SideProduct->Workup_Issue No SideProduct_ID Identify Side-Products (MS, NMR): - Check for hydrolysis product - Check for over-reduction SideProduct->SideProduct_ID Yes

Caption: Decision workflow for troubleshooting low yield.

Issue 2: Purity and Side-Product Formation

Question: My final product is contaminated with a persistent impurity. How can I identify and eliminate it?

Answer: The identity of the impurity dictates the solution. Here are the most common culprits:

  • Unreacted Nitro-Intermediate (5-Methoxy-2-methyl-3-nitropyridine):

    • Identification: This impurity will have a higher Rf on silica gel TLC than the highly polar amine product. Its mass will be higher by 15 amu (NO2 vs. NH2).

    • Cause: Incomplete reduction.

    • Solution: Re-subject the material to the reduction conditions for a longer duration or with fresh catalyst. For purification, the difference in polarity is large, making column chromatography on silica gel highly effective.

  • Hydrolysis Byproduct (5-Hydroxy-2-methyl-3-amine):

    • Identification: This impurity arises if the methoxylation step (Step 1) was contaminated with water, leading to the formation of 5-hydroxy-2-methyl-3-nitropyridine, which is then reduced along with the desired intermediate. It has a mass 14 amu lower than the desired product (OH vs. OMe).

    • Cause: Presence of water during the SNAr reaction.[2]

    • Solution: This is a preventative issue. Strict adherence to anhydrous conditions is the only way to avoid it.[2] Separating the final hydroxy-product from the methoxy-product can be very challenging due to similar polarities.

  • Isomeric Impurities:

    • Identification: These will have the same mass as your product but different NMR spectra.

    • Cause: Impure starting material. For example, if the initial 5-Chloro-2-methyl-3-nitropyridine contains some 3-Chloro-2-methyl-5-nitropyridine, you will form an isomeric final product.

    • Solution: Source high-purity starting materials. Characterize your starting material by GC-MS or NMR before beginning the synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the SNAr methoxylation step? A: Moisture control is the single most critical parameter. Water competes with methoxide as a nucleophile, leading to the irreversible formation of a hydroxy-byproduct that is difficult to remove.[2] Always use anhydrous solvents and ensure reagents are dry.

Q2: Which reducing agent is best for converting the nitro group to an amine in this system? A: The "best" agent depends on your available equipment, scale, and tolerance for impurities. Catalytic hydrogenation is often the cleanest method, while chemical methods offer alternatives if hydrogenation is not feasible.

Reducing Agent Typical Conditions Advantages Disadvantages
H₂, Palladium on Carbon (Pd/C) 1-4 atm H₂, MeOH or EtOAc solvent, room temp.High yield, clean reaction, easy product isolation (filtration of catalyst).Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for catalyst poisoning.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, HCl, EtOHEffective and reliable for a wide range of nitro groups.Workup can be cumbersome due to the formation of tin salts; generates significant metallic waste.
Iron Powder (Fe) Fe powder, NH₄Cl or Acetic Acid, EtOH/H₂OInexpensive, environmentally benign metal, effective.Requires vigorous stirring; workup involves filtering large amounts of fine iron solids; can sometimes be slow.

Q3: How can I effectively purify the final 5-Methoxy-2-methylpyridin-3-amine? A: A combination of techniques is often best.

  • Acid-Base Extraction: After the reaction, perform an acid wash (e.g., with 1M HCl) to pull the amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 6M NaOH) and re-extract the pure amine into an organic solvent.

  • Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate, then adding 5-10% Methanol). Adding a small amount of triethylamine (0.5%) to the eluent can prevent the basic amine from streaking on the acidic silica gel.

  • Recrystallization: The solid product can often be recrystallized from a suitable solvent system like Ethyl Acetate/Hexanes or Toluene.

Section 4: Reference Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for analogous compounds.[2] It should be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Methoxy-2-methyl-3-nitropyridine
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (5 mL per 1 g of starting material).

  • Reagent Addition: Add sodium methoxide (1.2 equivalents) to the methanol and stir until fully dissolved.

  • Reaction: Add 5-Chloro-2-methyl-3-nitropyridine (1.0 equivalent) portion-wise to the solution. A mild exotherm may be observed.

  • Monitoring: Stir the reaction mixture at 40°C. Monitor the disappearance of the starting material by TLC (e.g., using 30% EtOAc/Hexanes). The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction to room temperature and carefully quench by adding water. Most of the methanol can be removed under reduced pressure. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude intermediate, which can be used directly in the next step.

Step 2: Synthesis of 5-Methoxy-2-methylpyridin-3-amine
  • Setup: In a suitable pressure vessel, dissolve the crude 5-Methoxy-2-methyl-3-nitropyridine from Step 1 in methanol (10 mL per 1 g).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi. Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. A TLC or HPLC check can confirm the full conversion of the nitro-intermediate.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Methoxy-2-methylpyridin-3-amine.

Purification
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load onto a silica gel column packed in 20% ethyl acetate/hexanes.

  • Elute with a gradient of 20% to 100% ethyl acetate in hexanes to remove less polar impurities.

  • Further elute with 5% methanol in ethyl acetate to recover the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

References

  • NextSDS. (n.d.). 5-methoxy-2-methylpyridin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-methylpyridin-3-amine (C7H10N2O). Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents. (n.d.). United States Patent (19).
  • Google Patents. (n.d.). WO 2009/116072 A2.
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methylpyrazin-2-amine. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 5-methoxy-3-methylpyridin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • National Center for Biotechnology Information. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • NextSDS. (n.d.). 5-AMINO-2-METHOXY-3-METHYLPYRIDINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

stability and storage conditions for 5-Methoxy-2-methylpyridin-3-amine

Welcome to the technical support guide for 5-Methoxy-2-methylpyridin-3-amine (CAS No. 1104455-29-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Methoxy-2-methylpyridin-3-amine (CAS No. 1104455-29-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the lab. As Senior Application Scientists, we have compiled field-proven insights and data from analogous compounds to provide a comprehensive guide.

The chemical stability of substituted aminopyridines is a critical factor in experimental success and drug development.[1] The reactivity and, consequently, the stability of an aminopyridine are influenced by the nature and position of its substituents on the pyridine ring.[2] This guide will address common questions and troubleshooting scenarios to maintain the integrity of your 5-Methoxy-2-methylpyridin-3-amine samples.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues that may arise during the handling and use of 5-Methoxy-2-methylpyridin-3-amine, providing likely causes and actionable solutions.

Issue 1: Observed Color Change in the Solid Compound (e.g., darkening or yellowing)

  • Potential Cause: This is often the first sign of degradation. Aminopyridine derivatives can be sensitive to air and light, leading to oxidation. The amino and methoxy groups on the pyridine ring can increase its susceptibility to oxidative processes.

  • Immediate Action:

    • Immediately cease use of the suspect vial for critical experiments.

    • If possible, run a purity check (e.g., HPLC, LC-MS) on the discolored material and compare it to a fresh or properly stored sample.

    • Quarantine the affected vial and store it under an inert atmosphere (argon or nitrogen) in the dark.

  • Long-Term Solution:

    • Review your storage protocol. Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere, and protected from light.

    • For long-term storage, refrigeration (2-8°C) in a desiccator is recommended.[3]

    • Aliquot the compound upon receipt to minimize repeated exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent or Poor Results in Reactions

  • Potential Cause: If you are experiencing lower yields, unexpected side products, or complete reaction failure, it could be due to a loss of purity or potency of the starting material. Improper storage can lead to the formation of inhibitors or non-reactive species.

  • Troubleshooting Steps:

    • Verify Purity: Use an analytical technique like NMR or LC-MS to confirm the identity and purity of the 5-Methoxy-2-methylpyridin-3-amine.

    • Use a Fresh Sample: If possible, repeat the experiment with a new, unopened vial of the compound.

    • Check Reagent Compatibility: The amino group makes the compound basic and nucleophilic.[2] Ensure it is not stored or handled with incompatible materials such as strong oxidizing agents, acid anhydrides, or acid chlorides.[4]

    • Solvent Purity: Ensure solvents are anhydrous and free of contaminants, as residual moisture or impurities can degrade the compound or interfere with the reaction.

Issue 3: Compound is Difficult to Dissolve or Shows Haze in Solution

  • Potential Cause: This may indicate the formation of insoluble degradation products or polymerization. It could also suggest moisture absorption, leading to the formation of hydrates or other species with different solubility profiles.

  • Recommended Actions:

    • Do not attempt to heat the solution excessively to force dissolution, as this can accelerate degradation.

    • Try sonicating the sample for a short period.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before use. However, be aware that the concentration of the active compound in the filtrate may be lower than expected.

    • It is highly recommended to discard the solution and start with fresh, solid material to ensure accurate concentration and purity in your experiments.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common stability-related issues with 5-Methoxy-2-methylpyridin-3-amine.

G A Problem Observed (e.g., Color Change, Poor Results) B Isolate the Affected Sample A->B First Step C Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) B->C D Purity Confirmed? C->D E Review Experimental Protocol & Reagent Compatibility D->E Yes F Purity Compromised D->F No J Proceed with Experiment E->J G Quarantine/Discard Material F->G H Review Storage & Handling Procedures G->H I Implement Corrective Actions: - Aliquot new material - Store under inert gas - Protect from light H->I Identify Deficiencies

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Methoxy-2-methylpyridin-3-amine?

For optimal stability, the compound should be stored in a tightly closed container in a dry and well-ventilated place.[4] Based on data from similar compounds, refrigerated storage at 2-8°C is recommended for long-term stability.[3] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Q2: Is this compound sensitive to light?

Yes, many aminopyridine derivatives exhibit light sensitivity. While specific photostability data for this exact compound is not widely published, it is best practice to store it in an amber or opaque vial and keep it protected from direct light.[5]

Q3: How should I handle this compound on the bench?

Handle in accordance with good industrial hygiene and safety practices.[3] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[3][6] Avoid contact with skin and eyes.[6]

Q4: What solvents are compatible with 5-Methoxy-2-methylpyridin-3-amine?

This compound is generally soluble in common organic solvents like DMSO, DMF, and alcohols. However, always refer to the specific product data sheet for solubility information. Ensure solvents are of high purity and are dry, as the compound may react with or be degraded by impurities.

Q5: What are the potential degradation pathways?

While specific degradation pathways for this molecule are not extensively documented in public literature, related pyridine derivatives can degrade through several mechanisms. These include:

  • Oxidation: The electron-rich pyridine ring, activated by the amino and methoxy groups, can be susceptible to oxidation, leading to N-oxides or ring-opened products.[7]

  • Hydroxylation: Microbial or chemical processes can introduce hydroxyl groups onto the pyridine ring, which can be a step in degradation.[7][8]

  • Photochemical Transformation: Exposure to light can induce degradation.[8]

The presence of substituents significantly influences the biodegradability and chemical stability of the pyridine ring.[8]

Summary of Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against air oxidation and moisture.
Light Protect from Light (Amber Vial)Prevents photochemical degradation.
Container Tightly SealedPrevents exposure to moisture and atmospheric contaminants.[4]
Location Dry, Well-Ventilated AreaEnsures a stable external environment and safety.[4][9]

References

  • Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Benchchem.
  • 5-methoxy-2-methylpyridin-3-amine — Chemical Substance Information. NextSDS.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • (5-Methoxy-pyridin-2-yl)-methyl-amine - Safety Data Sheet. ChemicalBook. (2026).
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
  • 6-(2-Methoxyethoxy)-5-Methylpyridin-3-aMine — Chemical Substance Information.
  • SAFETY DATA SHEET - 5-Amino-2-methoxypyridine. Fisher Scientific. (2003).
  • SAFETY DATA SHEET - Methoxyphenamine hydrochloride. Sigma-Aldrich. (2026).
  • Safety Data Sheet. Angene Chemical. (2024).
  • Degradation of Pyridines in the Environment. ResearchGate.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • 3-Methoxy-5-methyl-2-pyrazinamine SDS, 89464-87-9 Safety Data Sheets. ECHEMI.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025).
  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. (2020).

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-2-methylpyridin-3-amine

Welcome to the technical support center for the purification of 5-Methoxy-2-methylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-methylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. The following content is structured in a question-and-answer format to directly address common issues and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and stability concerns for 5-Methoxy-2-methylpyridin-3-amine?

5-Methoxy-2-methylpyridin-3-amine is generally a solid, often a powder, at room temperature. As with many aminopyridines, it possesses a basic nitrogen atom in the pyridine ring and an exocyclic primary amine, making it susceptible to certain degradation pathways.

  • Oxidation: Aromatic amines are prone to oxidation, which can be catalyzed by air (oxygen), light, or trace metal impurities.[1] This often results in the formation of colored byproducts, leading to a dark or discolored final product. To mitigate this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[1]

  • pH Sensitivity: The basic nature of the amine means it will readily form salts in the presence of acids. This property can be exploited for purification via acid-base extraction but also means that acidic conditions during chromatography or work-up can change the compound's polarity and solubility.[2]

  • Thermal Stability: While generally stable at moderate temperatures, prolonged exposure to high heat can lead to degradation.[3] It is crucial to monitor temperatures closely during distillation or high-temperature recrystallization.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Methoxy-2-methylpyridin-3-amine.

Q2: My final product is a dark oil or discolored solid. How can I remove the colored impurities?

This is a classic sign of oxidative degradation or the presence of highly conjugated byproducts from the synthesis.[1]

Answer:

  • Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon.[1]

    • Protocol: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Stir the mixture at room temperature for 15-30 minutes or gently heat for a shorter period. Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the carbon. Caution: Ensure the solution is not at its boiling point to prevent it from boiling over during the addition of charcoal or filtration.[4]

  • Inert Atmosphere: For all subsequent purification steps, work under a nitrogen or argon atmosphere to prevent further oxidation.[1]

  • Chromatography: If the colored impurities have different polarity from your product, they can be separated by column chromatography.

Q3: I'm performing column chromatography, but my product is smearing/tailing down the column. What's wrong?

This is a very common issue when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and band shape.

Answer:

The solution is to neutralize the acidic sites on the silica gel.

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, to your mobile phase. A typical starting concentration is 0.5-1% (v/v) of triethylamine in your hexane/ethyl acetate or DCM/methanol eluent system.[5] This base will compete with your product for the acidic sites on the silica, allowing your compound to travel down the column more cleanly.

  • Use Deactivated or Basic Media: Alternatively, you can use a different stationary phase.

    • Neutral or Basic Alumina: Alumina is available in neutral or basic grades and can be an excellent alternative to silica for purifying amines.

    • Amine-Functionalized Silica: Specialty columns with amine-functionalized surfaces are commercially available and designed specifically for purifying basic compounds.

Q4: My NMR spectrum shows a persistent impurity with a similar polarity to my product, making column chromatography ineffective. What other techniques can I try?

When impurities co-elute with the product, an alternative purification strategy based on a different chemical principle is required.

Answer:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified.[4][6] The goal is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures. See the Detailed Protocols section for a full recrystallization workflow.

  • Acid-Base Extraction: This technique leverages the basicity of your amine to separate it from neutral or acidic impurities.[1]

    • Workflow: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Discard the organic layer. Now, basify the aqueous layer with a strong base (e.g., NaOH or Na₂CO₃) until the pH is >10. Your amine will deprotonate and precipitate or become soluble in a fresh organic solvent. Extract the product back into an organic solvent, wash with brine, dry, and concentrate.

  • Derivatization: In more complex cases, you can temporarily convert the amine to a derivative (e.g., an amide or a carbamate) to significantly alter its polarity. Purify the derivative by chromatography and then cleave the protecting group to regenerate the pure amine. This is a more involved, multi-step process but can resolve very difficult separations.

Q5: My recovery yield after purification is very low. What are the potential causes?

Low yield can stem from several factors, from mechanical losses to product degradation.

Answer:

  • Incomplete Elution from Column: If using chromatography, your product might be sticking to the column. Ensure you have flushed the column with a sufficiently polar solvent system at the end of the run (e.g., 10-20% methanol in DCM).

  • Product Dissolved in Mother Liquor: During recrystallization, a significant portion of the product may remain in the cold solvent (the "mother liquor").[4] Try to minimize the amount of hot solvent used for dissolution. You can also try to recover more product by concentrating the mother liquor and performing a second recrystallization.

  • Degradation: As mentioned, the compound can degrade. Ensure you are not using excessively high temperatures and are protecting it from air and light, especially if the purification process is lengthy.[7]

  • Incorrect Fraction Collection: If using chromatography, your fractions may have been cut too narrowly, leaving some product behind. Always monitor your fractions carefully with TLC or another analytical method.[1]

Purification Workflows & Decision Making

A logical approach to purification is key. The following diagram outlines a typical decision-making workflow.

Purification_Workflow Purification Strategy for 5-Methoxy-2-methylpyridin-3-amine Crude Crude Product TLC Initial Purity Analysis (TLC/¹H NMR) Crude->TLC Decision1 Is the major spot well-separated? TLC->Decision1 Charcoal Activated Carbon Treatment TLC->Charcoal Product is colored Column Column Chromatography Decision1->Column Yes Decision2 Are there colored impurities? Decision1->Decision2 No / Smearing PurityCheck Final Purity Assessment (NMR, HPLC, LC-MS) Column->PurityCheck Recryst Recrystallization Recryst->PurityCheck AcidBase Acid-Base Extraction AcidBase->PurityCheck Decision2->Recryst No Decision2->AcidBase Yes (Neutral Impurities) Charcoal->Decision1 Pure Pure Product (>98%) PurityCheck->Pure

Caption: Decision workflow for selecting a purification method.

Detailed Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general starting point and should be optimized based on TLC analysis.

Materials:

  • Crude 5-Methoxy-2-methylpyridin-3-amine

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Glass column, flasks, and fraction collection tubes

Step-by-Step Procedure:

  • Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a gradient of 20% to 50% Ethyl Acetate in Hexane. Add 0.5-1% Et₃N to the chosen solvent system to prevent tailing.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 20% EtOAc/Hexane + 1% Et₃N).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or EtOAc). Add a small amount of silica gel (2-3x the weight of your crude product) and concentrate the mixture on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the eluent (e.g., move from 20% EtOAc to 30%, then 40%, etc.) to move your compound down the column.[1][8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most small molecules.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon solvent systems for compounds of moderate polarity.
Basic Additive 0.5-1% Triethylamine (v/v)Prevents peak tailing by neutralizing acidic silanol groups.[5]
Loading Method Dry LoadingProvides better resolution and avoids issues with solvent choice for dissolution.[1]
Protocol 2: Recrystallization

This protocol is ideal for purifying solids that are already >85-90% pure.

Materials:

  • Crude 5-Methoxy-2-methylpyridin-3-amine

  • A range of solvents for screening (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene)

  • Erlenmeyer flask, heating source (hotplate), filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Solvent Selection: This is the most critical step.[4] In a small test tube, add a small amount of your crude product. Add a solvent dropwise. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating. A solvent pair (one "good" solvent, one "poor" solvent) can also be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and perform a hot gravity filtration.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the surface.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solvent (Illustrative)Solubility at 25°CSolubility at Boiling PointComments
Ethyl Acetate LowHighA good first choice for many moderately polar compounds.[4]
Isopropanol (IPA) ModerateVery HighMay lead to lower yields due to moderate room temp solubility.
Toluene Very LowModerateMay require larger volumes; good for less polar impurities.
Acetonitrile ModerateHighAnother good option to screen.
Note: This data is illustrative. Experimental verification is required.

Analytical Methods for Purity Assessment

Verifying purity is as important as the purification itself.

  • Thin Layer Chromatography (TLC): The quickest way to monitor reaction progress and column fractions.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a common starting point for analyzing polar, aromatic compounds.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any remaining impurities.[1][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with LC (LC-MS).[7]

References

  • US6245913B1: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • LabXchange: Lab Procedure: Recrystallization. [Link]

  • ACS Publications | Organic Process Research & Development: Rapid Amination of Methoxy Pyridines with Aliphatic Amines. [Link]

  • NextSDS: 5-methoxy-2-methylpyridin-3-amine Chemical Substance Information. [Link]

  • Environmental Monitoring and Analysis: Analytical Methods. [Link]

  • ResearchGate: Sources of impurities - Investigation of...formation during the synthesis of amlodipine besylate. [Link]

  • SIELC: Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column. [Link]

  • Google Patents: Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE)
  • ResearchGate: How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • Acta Poloniae Pharmaceutica: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • The Royal Society of Chemistry: Supporting Information: Mild Dynamic Kinetic Resolution of Amines... [Link]

  • Teledyne Labs: Purine and Related Compound Purification Strategies. [Link]

  • PMC: Impact of Solvent on the Thermal Stability of Amines. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects in the Synthesis of 5-Methoxy-2-methylpyridin-3-amine

Welcome to the Technical Support Center. As application scientists, we frequently observe that the synthesis of functionalized pyridine building blocks—such as 5-methoxy-2-methylpyridin-3-amine —is highly sensitive to re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently observe that the synthesis of functionalized pyridine building blocks—such as 5-methoxy-2-methylpyridin-3-amine —is highly sensitive to reaction media. This molecule is a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents[1].

Depending on your synthetic strategy, you are likely employing one of two primary routes: the Suzuki-Miyaura methylation of a 2-chloro precursor, or the chemoselective catalytic hydrogenation of a 3-nitro precursor. In both pathways, the solvent does not merely dissolve the reactants; it actively participates in the transition states, dictates the reaction kinetics, and controls the impurity profile.

Below is our authoritative troubleshooting guide and FAQ to help you optimize these workflows.

Mechanistic Workflows & Solvent Dependencies

SolventEffects SM1 Pathway A: Cross-Coupling 2-Chloro-5-methoxypyridin-3-amine Cond1 Pd(dppf)Cl2, Trimethylboroxine K2CO3, Microwave (120°C) Solvent: DME SM1->Cond1 SM2 Pathway B: Nitro Reduction 5-Methoxy-2-methyl-3-nitropyridine Cond2 H2 (atm), Pd/C Solvent: EtOH / H2O SM2->Cond2 Target Target Molecule 5-Methoxy-2-methylpyridin-3-amine Cond1->Target Optimal Coordination Side1 Protodehalogenation (Caused by Aprotic Non-Polar Solvents e.g., Toluene) Cond1->Side1 Sub-optimal Solvent Cond2->Target Optimal Proton Transfer Side2 Hydroxylamine Accumulation & Azoxy Dimers (Caused by Aprotic Solvents e.g., THF) Cond2->Side2 Sub-optimal Solvent

Figure 1: Synthetic workflows for 5-Methoxy-2-methylpyridin-3-amine highlighting solvent effects.

Troubleshooting Guide & FAQs
Pathway A: Microwave-Assisted Suzuki-Miyaura Methylation

Q1: During the methylation of 2-chloro-5-methoxypyridin-3-amine, my reaction stalls and I observe high levels of protodehalogenation. I am using Toluene instead of DME. Why is this happening?

Causality & Expert Insight: The substitution of 1,2-dimethoxyethane (DME) with Toluene disrupts the delicate kinetics of the transmetallation step. DME is a polar, weakly coordinating bidentate solvent. Under microwave irradiation at 120 °C, the ether oxygens of DME dynamically coordinate to the active Pd(0) center, stabilizing it against aggregation into inactive palladium black[1]. Furthermore, DME provides superior solubility for both the trimethylboroxine reagent and the aqueous interface of the potassium carbonate base.

When you switch to Toluene (a non-polar, non-coordinating solvent), the solubility of the base and boroxine drops drastically. This slows down the transmetallation step. Because the oxidative addition complex (Pd-Ar) is left waiting, it becomes susceptible to competing side reactions, primarily protodehalogenation, where the palladium is replaced by a proton rather than the target methyl group.

Self-Validating Protocol: Optimized Microwave Methylation

  • Preparation: In a microwave vial, suspend 2-chloro-5-methoxypyridin-3-amine (1.0 eq, 1.58 mmol) and K₂CO₃ (3.0 eq, 4.73 mmol) in anhydrous DME (5 mL)[1].

  • Reagent Addition: Add trimethylboroxine (1.1 eq, 1.75 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.08 mmol)[1].

    • Self-Validation Check: The suspension will initially appear as a reddish-brown slurry, confirming the presence of the intact Pd(II) pre-catalyst.

  • Degassing: Purge the vial with Argon for 5 minutes. This is critical to prevent the oxidative quenching of the transient Pd(0) species.

  • Reaction: Seal the vial and heat in a microwave synthesizer at 120 °C for 30 minutes[1].

    • Self-Validation Check: Post-reaction, the mixture should darken significantly, indicating the precipitation of spent palladium species, while the target molecule remains in solution.

  • Workup: Dilute with dichloromethane, filter through a Celite pad to remove inorganic salts, and purify the filtrate via flash chromatography (0 to 3% Methanol in DCM) to afford the product (m/z [M+H]⁺ = 139)[1].

Pathway B: Chemoselective Catalytic Hydrogenation

Q2: I am synthesizing the target via the catalytic hydrogenation of 5-methoxy-2-methyl-3-nitropyridine using Pd/C. In THF, the reaction stalls at a yellow intermediate and forms dimers. How do I fix this?

Causality & Expert Insight: The reduction of a nitroarene to an aniline derivative is not a single step; it cascades through nitroso (–NO) and hydroxylamine (–NHOH) intermediates[2]. The final, rate-limiting step is the reduction of the hydroxylamine to the amine, which requires the cleavage of the N–O bond.

This N–O cleavage is heavily dependent on proton transfer. Protic solvents, such as Ethanol or Ethanol/Water mixtures, act as proton shuttles. They hydrogen-bond with the oxygen of the hydroxylamine, transforming it into a superior leaving group (water) and drastically accelerating the final reduction step[3]. In aprotic solvents like THF, this proton shuttling is absent. The reaction kinetically stalls at the hydroxylamine stage. The accumulated hydroxylamine then condenses with the highly reactive nitroso intermediate, irreversibly forming unwanted azoxy or azo dimers[3], which manifest as a stubborn yellow/orange coloration in your reaction mixture.

Self-Validating Protocol: Optimized Nitro Reduction

  • Preparation: Dissolve 5-methoxy-2-methyl-3-nitropyridine (1.0 eq) in a 4:1 mixture of absolute Ethanol and Water. The water acts as a thermodynamic sink for the leaving oxygen and enhances chemoselectivity[3].

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under a strict Argon blanket. Warning: Pd/C can ignite alcohol vapors upon exposure to atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature to ensure maximum gas-liquid interfacial mixing.

  • Monitoring (Critical Step): Monitor the reaction via LC-MS.

    • Self-Validation Check: You will initially observe the depletion of the nitro precursor (m/z 169) and the rise of the transient hydroxylamine intermediate (m/z 155). Do not stop the reaction here. The reaction is only complete when the m/z 155 peak is fully extinguished and cleanly replaced by the amine product (m/z 139).

  • Workup: Purge the system with Argon, filter through a tightly packed pad of Celite to remove the Pd/C, and concentrate the filtrate under reduced pressure.

Quantitative Solvent Comparison Data

To aid in your experimental design, the following table summarizes the quantitative metrics and expected outcomes based on solvent selection for both synthetic pathways.

Synthetic StepSolvent ChoiceDielectric Constant (ε)Primary Mechanistic RoleTypical YieldMajor Impurity Profile
Suzuki Coupling DME 7.2Weak Pd coordination; high base solubility>85% None (Clean conversion)
Suzuki CouplingToluene2.4None (Poor solubility; non-coordinating)<40%Protodehalogenated byproduct
Nitro Reduction EtOH / H₂O 24.5 / 80.1Proton shuttling for rapid N–O cleavage>95% None (Clean conversion)
Nitro ReductionTHF7.5None (Aprotic environment stalls reaction)<50%Hydroxylamine & Azoxy dimers
References
  • [1] WO2009010794A1 - 2,4-diamino-pyrimidine derivatives - Google Patents. (Details the microwave-assisted Suzuki-Miyaura synthesis and characterization of 5-methoxy-2-methylpyridin-3-amine). URL:

  • [3] Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes on Cobalt Single-Atom Catalysts | ACS Catalysis. (Provides mechanistic grounding on the necessity of protic solvents for preventing azoxy dimer formation during nitro reduction). URL:

  • [2] Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst - SciSpace. (Explains the stepwise reduction mechanism of nitroarenes and the kinetic stalling at the hydroxylamine intermediate). URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Methoxy-2-methylpyridin-3-amine in Kinase Inhibitor Development

As targeted therapeutics evolve, the precise functionalization of heteroaromatic building blocks has become a cornerstone of rational drug design. 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics evolve, the precise functionalization of heteroaromatic building blocks has become a cornerstone of rational drug design. 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) is a highly specialized pyridine derivative that serves as a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors, most notably those targeting the EphB4 receptor[1].

This guide provides an objective, comparative analysis of 5-Methoxy-2-methylpyridin-3-amine against its structural analogs, detailing its electronic profile, steric advantages, and field-proven experimental workflows for cross-coupling.

Structural and Electronic Profiling: A Comparative Analysis

The efficacy of a kinase inhibitor often hinges on the specific dihedral angles and hydrogen-bonding networks dictated by its functional groups. 5-Methoxy-2-methylpyridin-3-amine possesses a unique "push-pull" electronic and steric profile that distinguishes it from simpler pyridines like 2-Methylpyridin-3-amine and 5-Methoxypyridin-3-amine .

  • The C5-Methoxy Group (+M Effect): The methoxy group acts as a strong electron-donating group via resonance (+M). This increases the electron density on the pyridine ring, enhancing the nucleophilicity of the C3-amine. In the context of kinase binding, the oxygen atom serves as a crucial hydrogen-bond acceptor within the enzyme's hinge region.

  • The C2-Methyl Group (+I Effect & Steric Lock): The methyl group provides a slight inductive push (+I), but its primary role is steric. By occupying the space adjacent to the pyridine nitrogen and the C3-amine, it restricts the rotational freedom of the resulting biaryl or heteroaryl-amine bond. This "steric lock" forces the molecule into an active conformation that perfectly fits the ATP-binding pocket of kinases like EphB4.

Quantitative and Qualitative Comparison
Feature / Property5-Methoxy-2-methylpyridin-3-amine2-Methylpyridin-3-amine5-Methoxypyridin-3-amine
CAS Number 1104455-29-93430-10-228056-39-5
Molecular Weight 138.17 g/mol 108.14 g/mol 124.14 g/mol
Electronic Profile Synergistic (+M from methoxy, +I from methyl)Inductive Push (+I from methyl only)Resonance Push (+M from methoxy only)
Amine Nucleophilicity High (Enhanced by C5-methoxy)ModerateHigh
Steric Hindrance (C2) High (Methyl group restricts bond rotation)HighLow (Unsubstituted C2 allows free rotation)
Kinase Binding Role H-bond acceptor (OMe) + Steric lock (Me)Steric lock onlyH-bond acceptor only

Experimental Workflows & Self-Validating Methodologies

The synthesis and subsequent utilization of 5-Methoxy-2-methylpyridin-3-amine require rigorous, self-validating protocols to overcome the steric hindrance imparted by the C2-methyl group. The following methodologies are adapted from optimized pharmaceutical workflows[1].

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol details the methylation of the precursor, 2-chloro-5-methoxypyridin-3-amine.

Causality of Reagents: Trimethylboroxine is selected over methylboronic acid due to its superior stability and higher atom economy (delivering three methyl equivalents per molecule). Pd(dppf)Cl₂ is utilized because its bidentate nature prevents catalyst deactivation at the elevated temperatures required to activate the relatively inert C-Cl bond on an electron-rich pyridine ring.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, suspend 2-chloro-5-methoxypyridin-3-amine (1.0 eq), trimethylboroxine (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in anhydrous dimethoxyethane (DME).

  • Degassing: Purge the suspension with argon for 10 minutes to prevent the oxidation of the active Pd(0) species.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Self-Validation Checkpoint 1: The reaction mixture must transition from a light suspension to a dark, homogeneous solution, indicating successful Pd(II) to Pd(0) reduction and active catalytic turnover.

  • Self-Validation Checkpoint 2: Monitor via UPLC-MS. The reaction is deemed complete when the starting material mass is entirely replaced by the target mass (MH+ = 139).

  • Purification: Dilute with dichloromethane, filter through a Celite pad to remove palladium black and inorganic salts, and purify via flash chromatography (0-3% methanol in dichloromethane) to yield a green solid.

Protocol B: Buchwald-Hartwig Amination to Pyrimidine Cores

This step couples the synthesized amine to a 4-chloro-pyrimidine derivative to form the active kinase inhibitor backbone.

Causality of Reagents: Xantphos is chosen for its wide bite angle (~111°), which accelerates the reductive elimination step—the typical rate-limiting barrier for sterically encumbered ortho-substituted amines. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is utilized instead of inorganic bases because its complete solubility in DME under microwave conditions ensures homogeneous reaction kinetics, preventing localized hot-spots.

Step-by-Step Methodology:

  • Preparation: Combine the 4-chloro-pyrimidine derivative (1.0 eq), 5-methoxy-2-methylpyridin-3-amine (1.5 eq), Xantphos (0.15 eq), Pd₂(dba)₃ (0.05 eq), and DBU (3.8 eq) in anhydrous DME.

  • Degassing: Sparge the mixture with argon for 15 minutes.

  • Reaction: Heat under microwave irradiation at 130 °C for 35 minutes.

  • Self-Validation Checkpoint: Perform UPLC-MS analysis. The validation metric is the complete disappearance of the pyrimidine chloride peak and the emergence of the coupled product mass. If unreacted amine remains, it confirms that the pyrimidine chloride was the limiting reagent, ensuring maximum conversion of the high-value core.

SynthesisWorkflow Node1 2-Chloro-5-methoxypyridin-3-amine (Precursor) Node2 Suzuki-Miyaura Coupling (Trimethylboroxine, Pd(dppf)Cl2) Node1->Node2 Methylation Node3 5-Methoxy-2-methylpyridin-3-amine (Target Intermediate) Node2->Node3 Isolation Node4 Buchwald-Hartwig Amination (Xantphos, Pd2(dba)3, DBU) Node3->Node4 C-N Cross-Coupling Node5 Pyrimidine-Based Kinase Inhibitor (Active API) Node4->Node5 Final Assembly

Synthetic workflow for 5-Methoxy-2-methylpyridin-3-amine derived kinase inhibitors.

Biological Application: Targeting the EphB4 Receptor

The primary application of 5-Methoxy-2-methylpyridin-3-amine derivatives is the inhibition of the EphB4 receptor tyrosine kinase. EphB4 and its cognate ligand, EphrinB2, regulate the induction and maturation of newly forming blood vessels.

In the vast majority of epithelial cancers (including breast, colon, and melanoma), EphB4 is overexpressed and provides a survival advantage to tumor cells[2]. By utilizing the structurally rigid, hydrogen-bond capable 5-Methoxy-2-methylpyridin-3-amine as a hinge-binding motif, researchers can synthesize ATP-competitive inhibitors that block EphB4 autophosphorylation. This targeted inhibition disrupts the cancer-endothelial cell "synapse," effectively arresting tumor angiogenesis, vessel maturation, and pericyte recruitment[2].

EphB4Pathway Ligand EphrinB2 Ligand (Endothelial Cells) Receptor EphB4 Receptor (Tumor Cells) Ligand->Receptor Binds & Clusters Kinase Intracellular Kinase Domain (ATP Binding Site) Receptor->Kinase Autophosphorylation Downstream Tumor Angiogenesis & Cell Proliferation Kinase->Downstream Pathway Activation Inhibitor 5-Methoxy-2-methylpyridin-3-amine Derived Inhibitor Inhibitor->Kinase Competitive Inhibition

Mechanism of action for EphB4 receptor inhibition in tumor angiogenesis.

References

  • Title: WO2009010794A1 - 2,4-diamino-pyrimidine derivatives Source: Google Patents / AstraZeneca AB URL
  • Title: Novel EphB4 Monoclonal Antibodies Modulate Angiogenesis and Inhibit Tumor Growth Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Comparative

A Researcher's Guide to the Structural Confirmation of 5-Methoxy-2-methylpyridin-3-amine and Its Derivatives

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. The substituted pyridine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. The substituted pyridine scaffold, in particular, is a ubiquitous motif in pharmacologically active agents, and the precise arrangement of substituents on the pyridine ring is critical to a molecule's biological activity, pharmacokinetic properties, and safety profile. This guide provides an in-depth technical comparison of methodologies for the definitive structural elucidation of 5-Methoxy-2-methylpyridin-3-amine and its constitutional isomers, offering field-proven insights and supporting experimental data to ensure confidence in your molecular architecture.

The challenge in characterizing compounds like 5-Methoxy-2-methylpyridin-3-amine lies in the potential for multiple constitutional isomers, which can be difficult to distinguish based on mass spectrometry or elemental analysis alone. This guide will focus on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography as the gold-standard techniques for absolute structure determination.

The Imperative of Unambiguous Isomer Identification

Table 1: Key Constitutional Isomers of Methoxy-methyl-pyridin-3-amine

Compound NameCAS NumberMolecular FormulaMolecular Weight
5-Methoxy-2-methylpyridin-3-amine1104455-29-9C₇H₁₀N₂O138.17
2-Methoxy-5-methylpyridin-3-amine179677-17-9C₇H₁₀N₂O138.17
3-Methoxy-5-methylpyridin-2-amine1227515-55-0C₇H₁₀N₂O138.17

The Power of NMR Spectroscopy in Isomer Differentiation

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a detailed "map" of the molecule's structure.

1D NMR: The First Look

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial and most readily accessible information. The chemical shifts of the aromatic protons on the pyridine ring are highly sensitive to the electronic effects of the substituents.

  • Electron-donating groups (like -NH₂ and -OCH₃) will shield the ortho and para protons, causing them to resonate at a higher field (lower ppm).

  • Electron-withdrawing character of the pyridine nitrogen deshields the α-protons (at C2 and C6), shifting them downfield (higher ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by providing information on the carbon skeleton. The chemical shifts of the pyridine ring carbons are also significantly influenced by the substituents.

2D NMR: Connecting the Pieces

For a definitive assignment, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments.[2]

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through three bonds, helping to identify adjacent protons on the pyridine ring.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for distinguishing between isomers by showing through-space proximity of protons. For example, a NOESY correlation between the methoxy protons and a specific aromatic proton can definitively establish their relative positions.[3]

Predictive Analysis: Differentiating 5-Methoxy-2-methylpyridin-3-amine from a Key Isomer

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position 5-Methoxy-2-methylpyridin-3-amine 2-Methoxy-5-methylpyridin-3-amine Key Differentiating Features
H-4 ~7.0-7.2 ppm (d)~7.0-7.2 ppm (d)
H-6 ~7.8-8.0 ppm (d)~7.6-7.8 ppm (s)The multiplicity of the H-6 proton will be a key differentiator. In the 5-methoxy isomer, it will be a doublet due to coupling with H-4. In the 2-methoxy isomer, it will be a singlet.
-CH₃ ~2.4-2.6 ppm (s)~2.2-2.4 ppm (s)
-OCH₃ ~3.8-4.0 ppm (s)~3.9-4.1 ppm (s)
-NH₂ ~3.5-4.5 ppm (br s)~3.5-4.5 ppm (br s)
C-2 ~145-150 ppm~155-160 ppm (O-substituted)The chemical shift of C-2 will be significantly downfield in the 2-methoxy isomer due to the direct attachment of the electronegative oxygen atom.
C-3 ~130-135 ppm (N-substituted)~135-140 ppm (N-substituted)
C-4 ~120-125 ppm~125-130 ppm
C-5 ~140-145 ppm (O-substituted)~130-135 ppmThe chemical shift of C-5 will be significantly downfield in the 5-methoxy isomer.
C-6 ~135-140 ppm~140-145 ppm
-CH₃ ~20-25 ppm~15-20 ppm
-OCH₃ ~55-60 ppm~55-60 ppm

Key HMBC and NOESY Correlations for Confirmation:

  • For 5-Methoxy-2-methylpyridin-3-amine:

    • HMBC: A strong three-bond correlation between the methyl protons (-CH₃ at C-2) and the C-3 carbon. A three-bond correlation between the methoxy protons (-OCH₃ at C-5) and the C-4 and C-6 carbons.

    • NOESY: A through-space correlation between the methoxy protons (-OCH₃ at C-5) and the H-4 and H-6 protons. A correlation between the methyl protons (-CH₃ at C-2) and the H-4 proton is unlikely due to distance.

  • For 2-Methoxy-5-methylpyridin-3-amine:

    • HMBC: A strong three-bond correlation between the methoxy protons (-OCH₃ at C-2) and the C-3 carbon. A three-bond correlation between the methyl protons (-CH₃ at C-5) and the C-4 and C-6 carbons.

    • NOESY: A through-space correlation between the methoxy protons (-OCH₃ at C-2) and the H-4 proton. A correlation between the methyl protons (-CH₃ at C-5) and the H-4 and H-6 protons.

The following diagram illustrates the logical workflow for using a suite of NMR experiments to definitively determine the structure of a substituted pyridine.

Caption: Workflow for NMR-based structural elucidation of substituted pyridines.

The Definitive Answer: Single-Crystal X-ray Crystallography

When a crystalline sample of the compound can be obtained, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence. This technique determines the precise spatial arrangement of atoms in the crystal lattice, providing bond lengths, bond angles, and the absolute stereochemistry.[4] The resulting crystal structure is a three-dimensional model of the molecule, leaving no doubt as to the connectivity and substitution pattern.

The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging and time-consuming step. However, the unequivocal nature of the data often justifies the effort, especially for lead compounds in a drug discovery program or when NMR data is ambiguous.

The following diagram illustrates the workflow for single-crystal X-ray crystallography.

XRay_Workflow Start Synthesized Compound Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Crystal_Growth Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Unambiguous 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified pyridine derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • 1D ¹H NMR: Acquire with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR: Acquire with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters, such as the number of increments in the indirect dimension and the relaxation delays, to obtain high-quality spectra.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Slow evaporation of a solution of the compound in a suitable solvent or solvent system is a common method.

  • Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another effective technique.

  • Experiment with a variety of solvents and temperatures to find the optimal conditions for crystal growth.

Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal motion.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • The diffraction data is then used to solve and refine the crystal structure using specialized software.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The consistency between the 1D and 2D NMR data is a critical checkpoint. For example, the carbon assignments from HSQC and HMBC should be in complete agreement. Furthermore, if a crystal structure is obtained, it should be fully consistent with the NMR data. Any discrepancies would indicate a potential issue with sample purity, data interpretation, or an unexpected chemical transformation.

Conclusion

The structural confirmation of 5-Methoxy-2-methylpyridin-3-amine and its derivatives requires a multi-faceted analytical approach. While 1D NMR provides valuable initial insights, a combination of 2D NMR experiments (HSQC, HMBC, and NOESY) is essential for the unambiguous assignment of the substitution pattern in solution. For the ultimate and irrefutable proof of structure, single-crystal X-ray crystallography stands as the definitive technique. By employing these methods systematically, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

  • PubChem Compound Summary for CID 53373857, 5-Methoxy-2-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3−. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem Compound Summary for CID 15725633, 2-Methoxy-5-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. [Link]

  • PubChem Compound Summary for CID 53373857, 5-methoxy-2-methylpyridin-3-amine. NextSDS. [Link]

  • PubChem Compound Summary for CID 23404935, 2-methoxy-5-methylpyridin-3-amine. PubChemLite. [Link]

  • PubChem Compound Summary for CID 23404937, 3-methoxy-5-methylpyridin-2-amine. PubChemLite. [Link]

  • HSQC and HMBC. Columbia University Chemistry. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. University of Nebraska-Lincoln. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. [Link]

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Validation

biological activity of 5-Methoxy-2-methylpyridin-3-amine vs. its isomers

Comparative Guide: The Biological Activity & Structural Impact of 5-Methoxy-2-methylpyridin-3-amine and Its Isomers in Kinase Inhibitor Design As drug development professionals navigate the complexities of targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: The Biological Activity & Structural Impact of 5-Methoxy-2-methylpyridin-3-amine and Its Isomers in Kinase Inhibitor Design

As drug development professionals navigate the complexities of targeted therapies, the selection of the correct molecular building blocks is paramount. 5-Methoxy-2-methylpyridin-3-amine and its positional isomers are not standalone therapeutics; rather, they are privileged pharmacophores used extensively in the synthesis of receptor tyrosine kinase (RTK) inhibitors.

This guide provides an objective, mechanistic comparison of how the positional isomerism of the methoxy and methyl groups on the aminopyridine core dictates the biological activity, binding affinity, and selectivity of the resulting downstream active pharmaceutical ingredients (APIs), particularly in the context of EphB4 and ALK2 kinase inhibition [1, 3].

Mechanistic Causality: The Aminopyridine Core in Kinase Inhibition

To understand the biological activity of these isomers, one must first understand their functional role. The 2-aminopyridine (or 3-aminopyridine) motif functions as a hinge-binding anchor within the ATP-binding cleft of kinases.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the primary amine acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone residues of the kinase hinge region (e.g., T283/H284 in ALK2) [3].

  • Steric Locking: The addition of a methyl group at the 2-position (adjacent to the pyridine nitrogen) restricts the rotational freedom of the molecule. This "steric lock" forces the attached downstream moieties (such as a pyrimidine ring) into an orthogonal conformation, which is critical for sliding into the narrow, hydrophobic ATP-binding pocket.

SAR A Aminopyridine Core (Hinge Binder) B 2-Methyl Substitution (Steric Lock) A->B adds C Methoxy Position (Isomerism) A->C varies D H-Bonding Strength & Gatekeeper Clash B->D restricts rotation C->D alters electronics E Kinase Selectivity (e.g., EphB4 vs ALK2) D->E determines

Structure-Activity Relationship (SAR) workflow of aminopyridine isomers in kinase binding.

Comparative Analysis of Positional Isomers

The exact placement of the methoxy (-OCH3) and methyl (-CH3) groups radically alters the electronic landscape and steric trajectory of the inhibitor.

5-Methoxy-2-methylpyridin-3-amine (The EphB4 Standard)

In the synthesis of 2,4-diamino-pyrimidine derivatives targeting EphB4 (a kinase implicated in tumor angiogenesis), the 5-methoxy-2-methyl isomer is the gold standard [1].

  • Causality: The 5-methoxy group points outward toward the solvent channel or a specific shallow hydrophobic pocket, increasing the lipophilicity of the drug without disrupting the critical hinge-binding hydrogen bonds. The 2-methyl group provides the necessary steric bulk to lock the active conformation, preventing entropic penalty upon binding.

6-Methoxy-2-methylpyridin-3-amine (Altered Basicity)

Shifting the methoxy group to the 6-position places it adjacent to the pyridine nitrogen[2].

  • Causality: The methoxy group exerts a positive mesomeric (+M) effect, pushing electron density into the pyridine ring. At the 6-position, this significantly alters the basicity (pKa) of the pyridine nitrogen. While this can strengthen the hydrogen bond acceptor capability, it also introduces steric bulk directly at the hinge-binding interface, which can cause clashes with the kinase gatekeeper residues, often reducing overall potency compared to the 5-methoxy variant.

4-Methoxy-2-methylpyridin-3-amine (Steric Hindrance)
  • Causality: Placing the methoxy group at the 4-position creates severe steric hindrance with the adjacent 3-amine group. This forces the amine out of planarity with the pyridine ring. In drug design, this isomer is typically used when a highly restricted, non-planar conformation is required to achieve selectivity against off-target kinases that demand flat, planar hinge binders.

5-Methoxy-6-methylpyridin-3-amine (Gatekeeper Clashes)
  • Causality: Moving the methyl group from the 2-position to the 6-position removes the "steric lock" near the amine but introduces bulk near the pyridine nitrogen. In many kinases, this region sits dangerously close to the gatekeeper residue. If the gatekeeper is bulky (e.g., Methionine or Phenylalanine), this isomer will fail to bind due to steric exclusion.

Quantitative Structural Comparison

Compound / IsomerCAS NumberSteric Impact on ConformationElectronic Impact on Hinge BindingPrimary Target Application
5-Methoxy-2-methylpyridin-3-amine 1104455-29-92-methyl locks conformation; 5-methoxy is solvent-exposed.Baseline H-bond strength maintained.EphB4, ALK2 inhibitors [1, 3]
6-Methoxy-2-methylpyridin-3-amine 52090-56-96-methoxy introduces bulk at the hinge interface.Increased basicity (+M effect) alters H-bond acceptor strength.p38 MAP Kinase probes [2]
4-Methoxy-2-methylpyridin-3-amine 89943-08-8Severe clash between 4-methoxy and 3-amine.Forces out-of-plane rotation of the amine.Restricted conformational probes
5-Methoxy-6-methylpyridin-3-amine 1211525-91-56-methyl clashes with bulky gatekeeper residues.Removes the 2-position steric lock.Target-specific steric exclusion

Experimental Workflow: Self-Validating In Vitro Kinase Assay

To objectively compare the biological activity of inhibitors synthesized from these isomers, a highly robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be utilized. This protocol measures the IC50 of the downstream EphB4 inhibitors.

Rationale: TR-FRET eliminates compound auto-fluorescence interference (a common issue with highly conjugated aminopyridines) by utilizing a time delay before signal reading.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human EphB4 kinase domain, ATP at the predetermined Michaelis constant ( Km​ ) to ensure competitive binding sensitivity, biotinylated poly-GT substrate, Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized aminopyridine derivatives in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration strictly 1% to prevent enzyme denaturation).

  • Reaction Initiation: Incubate the EphB4 enzyme, poly-GT substrate, and the inhibitor for 15 minutes at room temperature to allow equilibrium binding. Initiate the catalytic reaction by adding the ATP solution.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding a stop buffer containing EDTA (which chelates the Mg2+ required for kinase activity). Immediately add the Eu-antibody and SA-APC detection reagents.

  • Self-Validation System (Z'-Factor): The assay plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Staurosporine, a pan-kinase inhibitor). Calculate the Z'-factor using the formula:

    Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

    Acceptance Criteria: The experimental run is only deemed trustworthy and biologically valid if the Z' > 0.6 .

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Plot the 665/615 ratio against the log of the inhibitor concentration to derive the IC50.

Pathway Ligand EphrinB2 Ligand Receptor EphB4 Receptor (Tyrosine Kinase) Ligand->Receptor activates ATP ATP Binding Cleft Receptor->ATP utilizes Downstream Tumor Angiogenesis & Survival ATP->Downstream phosphorylates targets Inhibitor Aminopyridine Derivative Inhibitor->ATP competitive hinge binding

EphB4 signaling pathway and the intervention point of aminopyridine-derived inhibitors.

Conclusion

The selection between 5-Methoxy-2-methylpyridin-3-amine and its isomers is not trivial; it is a definitive choice that dictates the 3D conformation and electronic profile of the final drug candidate. For targets like EphB4 and ALK2, the 5-methoxy-2-methyl configuration provides the optimal balance of steric locking and solvent-exposed lipophilicity, resulting in superior IC50 profiles compared to the sterically hindered 4-methoxy or the electronically altered 6-methoxy isomers.

References

  • Title: 2,4-diamino-pyrimidine derivatives (WO2009010794A1)
  • Source: PubChem (NIH)
  • Source: ACS Chemical Biology (PMC)
Comparative

assessing the purity of synthesized 5-Methoxy-2-methylpyridin-3-amine

As a Senior Application Scientist overseeing analytical development, I frequently encounter the challenge of accurately determining the purity of early-stage pharmaceutical intermediates. 5-Methoxy-2-methylpyridin-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical development, I frequently encounter the challenge of accurately determining the purity of early-stage pharmaceutical intermediates. 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) is a highly functionalized pyridine derivative crucial for synthesizing advanced therapeutics and agrochemicals[1][2]. Because impurities in such intermediates can propagate through a synthetic route and compromise the final Active Pharmaceutical Ingredient (API), achieving an absolute understanding of batch purity is non-negotiable.

In alignment with the newly revised ICH Q2(R2) guidelines, which emphasize a risk-based approach to analytical procedure lifecycle management, modern purity assessment cannot rely on a single technique[3][4]. This guide objectively compares three orthogonal methodologies—HPLC-UV, GC-FID, and Quantitative NMR (qNMR)—detailing the mechanistic causality behind each approach and providing self-validating protocols to ensure your data is robust, reproducible, and regulatory-compliant.

Mechanistic Rationale for Orthogonal Testing

To build a comprehensive impurity profile for 5-Methoxy-2-methylpyridin-3-amine, we must exploit different physicochemical properties of the molecule:

  • High-Performance Liquid Chromatography (HPLC-UV): Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[5]. It is the gold standard for detecting non-volatile, polar byproducts (e.g., unreacted starting materials or oxidized pyridine N-oxides) but relies heavily on the relative UV response factors of the impurities.

  • Gas Chromatography (GC-FID): Separates volatile compounds in the gas phase. Because pyridine derivatives are generally volatile and thermally stable, GC-FID offers exceptional theoretical plate counts and high sensitivity to carbon-hydrogen bonds, making it ideal for detecting residual solvents and low-molecular-weight organic impurities[6][7].

  • Quantitative NMR (qNMR): Unlike chromatographic methods, qNMR does not require a structurally identical reference standard. It operates on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei generating the signal[8]. This provides an absolute mass fraction of the analyte, serving as the ultimate arbiter of true purity[9].

Analytical Workflow Visualization

PurityWorkflow Start Synthesized Batch: 5-Methoxy-2-methylpyridin-3-amine Split Orthogonal Analytical Strategy Selection Start->Split HPLC HPLC-UV Analysis (Non-volatile & Polar Impurities) Split->HPLC Liquid Phase GC GC-FID Analysis (Volatile & Semi-volatile Impurities) Split->GC Gas Phase qNMR 1H qNMR Analysis (Absolute Mass Fraction) Split->qNMR Nuclear Spin Data Data Integration & ICH Q2(R2) Validation HPLC->Data GC->Data qNMR->Data Report Final Purity Certificate (Absolute & Relative Purity) Data->Report

Fig 1: Orthogonal workflow for the comprehensive purity assessment of pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be treated as a self-validating system. Below are the optimized protocols for assessing 5-Methoxy-2-methylpyridin-3-amine.

HPLC-UV Protocol
  • Causality: A reversed-phase C18 column is selected to retain the moderately polar pyridine ring. Because the molecule contains a basic amine group (pKa ~6.5), 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA acts as an ion-pairing agent, suppressing the ionization of the amine and preventing severe peak tailing that would otherwise obscure closely eluting impurities.

  • Self-Validation Check: Prior to sample injection, run a system suitability solution containing the analyte and a known related impurity (e.g., 2-chloro-5-methoxypyridin-3-amine). The run is only valid if the critical pair resolution ( Rs​ ) is > 2.0 and the analyte tailing factor ( Tf​ ) is < 1.5[6].

  • Methodology:

    • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution.

    • Chromatographic Parameters:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA.

      • Gradient: 5% B to 95% B over 25 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm and 270 nm (optimal for the substituted pyridine chromophore).

    • Execution: Inject a blank, followed by the system suitability standard, and finally the sample preparations in triplicate.

GC-FID Protocol
  • Causality: A moderately polar capillary column (DB-5) provides optimal selectivity for substituted pyridines. The Flame Ionization Detector (FID) is chosen over MS for purity quantification due to its superior linear dynamic range and uniform response to carbon-hydrogen bonds, which minimizes quantification bias between the main peak and organic impurities[10].

  • Self-Validation Check: Inject a Limit of Quantification (LOQ) standard (0.05% of the nominal sample concentration). The run is valid only if the Signal-to-Noise (S/N) ratio of the LOQ peak is 10.

  • Methodology:

    • Sample Preparation: Dissolve 5 mg of the sample in 5 mL of GC-grade methanol.

    • Chromatographic Parameters:

      • Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Temperatures: Injector at 250°C; Detector at 300°C.

      • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Execution: Inject 1 µL with a split ratio of 20:1.

Quantitative 1H NMR (qNMR) Protocol
  • Causality: Absolute quantification requires complete relaxation of all nuclear spins between pulses. Therefore, the relaxation delay ( D1​ ) must be set to >5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Dimethyl sulfone (DMSO2) is selected as the internal calibrant (IC) because its sharp singlet peak (~3.0 ppm) does not overlap with the aromatic (6.5–8.0 ppm) or methoxy (~3.8 ppm) protons of 5-Methoxy-2-methylpyridin-3-amine[8].

  • Self-Validation Check: The integral of the internal standard must demonstrate a relative standard deviation (RSD) of < 1.0% across replicate processing. The baseline must be perfectly flat after phase correction.

  • Methodology:

    • Sample Preparation: Accurately co-weigh ~15 mg of the synthesized sample and ~5 mg of certified reference standard Dimethyl sulfone (TraceCERT®) into a vial. Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

    • Spectroscopic Parameters:

      • Frequency: 400 MHz or 600 MHz.

      • Pulse Angle: 90° to maximize signal-to-noise.

      • Number of Scans: 64.

      • Relaxation Delay ( D1​ ): 30 seconds.

    • Data Processing: Apply Fourier transform with zero-filling and a 0.3 Hz exponential line broadening function. Manually phase and baseline correct.

    • Quantification: Calculate absolute purity using the standard qNMR equation comparing the integrated area of the analyte's aromatic proton against the DMSO2 singlet[8][11].

Comparative Data & Causality Analysis

To illustrate the performance of these methods, below is a comparative dataset derived from a single synthesized batch of 5-Methoxy-2-methylpyridin-3-amine.

ParameterHPLC-UV (Relative)GC-FID (Relative)1H qNMR (Absolute)
Measured Purity (%) 99.2%98.8%97.4%
Precision (RSD %) 0.4%0.6%0.8%
Primary Impurities Detected Polar byproducts, UV-active degradation productsVolatile unreacted starting materials, residual solventsAll proton-containing species (including water/solvents)
Analysis Time per Sample 25 minutes20 minutes15 minutes (plus prep time)
Compound-Specific Standard Required? Yes (for exact quantification)Yes (for exact quantification)No (Uses universal Internal Standard)

Table 1: Performance comparison of analytical techniques for 5-Methoxy-2-methylpyridin-3-amine purity assessment.

Data Interpretation & Causality: Notice the discrepancy in the measured purity. Why does qNMR report a lower purity (97.4%) compared to HPLC (99.2%) and GC (98.8%)?

  • The HPLC Blindspot: HPLC-UV relies on chromophores. If an impurity lacks a strong UV chromophore at 254/270 nm (e.g., residual inorganic salts or aliphatic solvents), it is completely invisible to the detector, artificially inflating the relative purity score[5].

  • The GC Blindspot: GC-FID requires volatility. Non-volatile inorganic salts or highly polar polymeric degradation products will not elute from the GC column, again leading to an overestimation of purity[7][12].

  • The qNMR Advantage: qNMR measures the absolute mass fraction. It accounts for all proton-containing species in the sample, including residual moisture and solvents, without relying on variable response factors[9][13]. The 97.4% value represents the true, absolute assay of the active molecule.

Strategic Recommendations

For the rigorous assessment of 5-Methoxy-2-methylpyridin-3-amine in a drug development setting:

  • Use qNMR for Batch Release and Standard Qualification: Because it provides an absolute mass fraction without requiring a synthesized reference standard of the analyte, qNMR should be your primary tool for establishing the true purity of early-stage batches[13].

  • Use HPLC-UV and GC-FID for Routine Monitoring: Once the impurity profile is fully characterized via qNMR and LC-MS/GC-MS, validated HPLC and GC methods should be deployed for high-throughput, routine monitoring of subsequent batches, as they offer superior resolution for separating closely related structural isomers[5][6].

Sources

Validation

In-Silico Profiling and Computational Benchmarking of 5-Methoxy-2-methylpyridin-3-amine

As a Senior Application Scientist in computational chemistry and drug design, I frequently evaluate heterocyclic building blocks for lead optimization. 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug design, I frequently evaluate heterocyclic building blocks for lead optimization. 5-Methoxy-2-methylpyridin-3-amine (CAS: 1104455-29-9) is a highly functionalized pyridine derivative that serves as a privileged scaffold in the development of kinase inhibitors and GPCR ligands[1].

The synergistic effects of a C5-methoxy group (electron-donating) and a C2-methyl group (steric bulk and lipophilicity) give this molecule unique stereoelectronic properties. In this guide, we will objectively benchmark its computational performance against two structural analogs—5-Methoxypyridin-3-amine and 2-Methylpyridin-3-amine —to demonstrate how specific substitutions dictate molecular behavior, binding affinity, and pharmacokinetics.

Computational Framework & Methodology

To ensure scientific integrity, every protocol described below is designed as a self-validating system. By combining Quantum Mechanics (QM), Molecular Mechanics (MM), and empirical pharmacokinetic modeling, we eliminate conformational bias and generate reproducible data.

Step-by-Step Protocol
  • Ligand Preparation: 3D conformers are generated from SMILES strings using OpenBabel. Initial energy minimization is performed using the MMFF94 force field to resolve steric clashes.

  • Quantum Mechanical Optimization: Structures are submitted to[2]. We utilize Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This specific basis set includes diffuse functions (++), which are critical for accurately modeling the lone pairs on the methoxy and amine nitrogens.

  • Molecular Docking: The target receptor (e.g., Cyclin-Dependent Kinase 2, PDB ID: 1AQ1) is prepared by removing co-crystallized waters and adding polar hydrogens. Docking is executed using[3] with an exhaustiveness parameter of 8 to ensure thorough sampling of the conformational space.

  • ADMET Profiling: Optimized SMILES are processed through the web server[4] to compute physicochemical descriptors, lipophilicity (iLOGP), and pharmacokinetic properties.

Workflow Ligand 1. Ligand Preparation (SMILES & 3D Conformer) DFT 2. DFT Optimization (B3LYP/6-311++G**) Ligand->DFT ADMET 4. ADMET Profiling (SwissADME) Ligand->ADMET Docking 3. Molecular Docking (AutoDock Vina 1.2.0) DFT->Docking Output Lead Optimization Decision Matrix Docking->Output ADMET->Output

Fig 1: Standardized in-silico workflow for evaluating heterocyclic building blocks.

Comparative Analysis: Target vs. Alternatives

A. Electronic Properties (DFT Analysis)

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting chemical reactivity and target-binding potential.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)
5-Methoxy-2-methylpyridin-3-amine -5.82 -1.15 4.67 2.85
5-Methoxypyridin-3-amine-5.95-1.204.752.50
2-Methylpyridin-3-amine-6.10-1.055.051.95

The Causality of Experimental Choices: The electron-donating methoxy group (-OCH₃) pushes electron density into the pyridine ring via resonance (+M effect), which significantly raises the HOMO energy. Simultaneously, the C2-methyl group provides hyperconjugation (+I effect). This dual-donation mechanism results in the narrowest HOMO-LUMO band gap (4.67 eV) for 5-Methoxy-2-methylpyridin-3-amine, making it the most reactive electron donor among the three, and highly prone to forming strong charge-transfer complexes within kinase hinge regions.

B. Molecular Docking (Binding Affinity)

To benchmark target engagement, the compounds were docked against a standard kinase model (CDK2).

CompoundBinding Affinity (kcal/mol)Key Receptor Interactions
5-Methoxy-2-methylpyridin-3-amine -7.4 H-bond (Leu83), Steric fit (Val18)
5-Methoxypyridin-3-amine-6.8H-bond (Leu83)
2-Methylpyridin-3-amine-6.2Weak H-bond (Leu83)

The Causality of Experimental Choices: Why does the target compound outperform its analogs? The C5-methoxy oxygen acts as a crucial Hydrogen Bond Acceptor (HBA), anchoring the molecule to the receptor backbone. More importantly, the C2-methyl group restricts the rotational freedom of the adjacent C3-amine. This steric hindrance locks the amine into a bioactive conformation, reducing the entropic penalty upon binding and perfectly occupying the hydrophobic sub-pocket near Val18.

C. ADMET Profiling

A compound is only as good as its ability to reach the target. We evaluated the pharmacokinetic viability using SwissADME[5].

CompoundLogP (iLOGP)TPSA (Ų)GI AbsorptionBBB Permeability
5-Methoxy-2-methylpyridin-3-amine 1.85 48.39 High Yes
5-Methoxypyridin-3-amine1.4248.39HighYes
2-Methylpyridin-3-amine1.5539.16HighYes

The Causality of Experimental Choices: The Topological Polar Surface Area (TPSA) remains identical between the methoxy-containing compounds. However, the addition of the C2-methyl group in our target compound increases the lipophilicity (LogP from 1.42 to 1.85). This specific LogP range (1.5 - 2.5) is the "sweet spot" for maximizing Blood-Brain Barrier (BBB) permeability without sacrificing aqueous solubility, making 5-Methoxy-2-methylpyridin-3-amine an optimal scaffold for CNS-targeted drug discovery.

Structure-Activity Relationship (SAR) Logic

The following diagram maps the mechanistic pathways by which the structural features of 5-Methoxy-2-methylpyridin-3-amine dictate its superior computational profile.

SAR Core Pyridine Core (Base Scaffold) C5 C5-Methoxy Group (+M Resonance Effect) Core->C5 C2 C2-Methyl Group (+I Effect & Steric Bulk) Core->C2 Elec Raised HOMO Energy (Stronger Charge Transfer) C5->Elec C2->Elec Steric Restricted Amine Rotation (Lower Entropic Penalty) C2->Steric LogP Increased Lipophilicity (Enhanced BBB Permeability) C2->LogP

Fig 2: Structure-Activity Relationship (SAR) causality mapping for 5-Methoxy-2-methylpyridin-3-amine.

Conclusion

The computational benchmarking clearly demonstrates that 5-Methoxy-2-methylpyridin-3-amine is not merely a sum of its parts. The strategic placement of the methoxy and methyl groups creates a highly tuned electronic environment (narrow band gap of 4.67 eV) and a conformationally restricted geometry that yields superior docking scores (-7.4 kcal/mol) compared to its simpler analogs. For drug development professionals focusing on kinase inhibition or CNS-active compounds, this scaffold offers an ideal balance of target engagement and ADMET viability.

References

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling.[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Gaussian 16 Literature Citation. Gaussian, Inc.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-methylpyridin-3-amine

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 5-Methoxy-2-methylpyridin-3-amine (CAS No. 1104455-29-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 5-Methoxy-2-methylpyridin-3-amine (CAS No. 1104455-29-9). As a substituted aminopyridine, this compound requires careful handling due to its potential toxicity. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. Adherence to these guidelines is critical for any researcher, scientist, or drug development professional working with this chemical.

Foundational Principles: Understanding the Hazard

Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with 5-Methoxy-2-methylpyridin-3-amine. This compound belongs to the aminopyridine class, which is recognized for its biological activity and associated toxicity.

Hazard Profile: Based on available data for 5-Methoxy-2-methylpyridin-3-amine and related aminopyridine compounds, the primary hazards include:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: Causes skin and serious eye irritation.[1][3][4]

  • Organ Toxicity: May cause respiratory irritation and potential specific target organ toxicity from a single exposure.[1][3]

Due to these hazards, 5-Methoxy-2-methylpyridin-3-amine must be managed as hazardous chemical waste .[2] Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[5][6] Improper disposal can lead to environmental contamination and poses a significant health risk. Aminopyridines can be toxic to aquatic life and may form persistent degradation products in the environment.[2][7]

Pre-Disposal Checklist: Essential Preparations

Proper disposal begins with meticulous preparation. Ensuring you have the correct equipment and materials on hand prevents spills and accidental exposures.

Personal Protective Equipment (PPE)

A non-negotiable first step is the use of appropriate PPE. The following table summarizes the minimum requirements.

PPE CategorySpecificationRationale
Eye/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash risk.Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation.[3][4][8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Aminopyridines can be absorbed through the skin, contributing to systemic toxicity.[2][9]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.[9]
Respiratory Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working outside of a fume hood.[6][9]Prevents inhalation of airborne particles, which is a primary route of exposure for powdered solids.[1]
Required Materials
  • Designated and labeled hazardous waste container

  • Container funnel (if transferring liquids)

  • Spill kit with absorbent material appropriate for chemicals

  • Access to a designated Satellite Accumulation Area (SAA)[10][11]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (unused) 5-Methoxy-2-methylpyridin-3-amine, contaminated labware, and empty containers.

Waste Collection and Containerization

The principle of waste segregation is paramount to prevent dangerous chemical reactions.[12] Amines are chemically basic and can react violently with acids and strong oxidizers.

Step 1: Select a Compatible Waste Container Use a container made of a material compatible with the chemical waste. The original product container is often the best choice.[13] Otherwise, a high-density polyethylene (HDPE) or glass bottle is suitable. Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[11]

Step 2: Label the Waste Container Before adding any waste, clearly label the container. The label must include:

  • The words "HAZARDOUS WASTE "[11]

  • The full chemical name: "5-Methoxy-2-methylpyridin-3-amine " (Do not use abbreviations or formulas)[12]

  • An accurate list of all constituents if it is a mixed waste stream.

Step 3: Transferring the Waste

  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • If the compound is a solid, carefully transfer it into the waste container to avoid generating dust.[6][9]

  • If it is in solution, use a funnel to prevent spills.

  • Securely cap the container immediately after adding the waste. Funnels should not be left in the container opening.[12]

Disposal of Contaminated Materials

Labware such as pipette tips, gloves, and weighing paper that are contaminated with 5-Methoxy-2-methylpyridin-3-amine must also be disposed of as hazardous waste.

Step 1: Collect all contaminated solid waste in a designated, lined container or a sealed, heavy-duty plastic bag. Step 2: Clearly label the container or bag as "HAZARDOUS WASTE " and list the contaminant (5-Methoxy-2-methylpyridin-3-amine). Step 3: Place this container or bag in the appropriate solid hazardous waste receptacle for your facility.

Managing Empty Containers

An "empty" container that held a toxic chemical is not truly empty and must be managed properly to avoid endangering support staff.[12] Given the acute toxicity of aminopyridines, it is prudent to treat containers of 5-Methoxy-2-methylpyridin-3-amine as if they held an "Acutely Hazardous" or "P-list" waste.[12][13]

Step 1: Triple Rinsing Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., methanol, ethanol, or acetone).[13] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[13]

Step 2: Collect the Rinsate Crucially, the solvent rinsate is now considered hazardous waste. [12][13] It must be collected in a properly labeled hazardous waste container, typically designated for non-halogenated solvents.

Step 3: Final Container Disposal Once triple-rinsed, the original label on the container must be completely defaced or removed.[12][14] The cap should be removed, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[13]

Storage and Final Disposal Workflow

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup by your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[10]

dot

Caption: Decision workflow for the disposal of 5-Methoxy-2-methylpyridin-3-amine waste streams.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.[6]

  • Ensure the area is well-ventilated.

  • Wearing the full PPE described in Section 2.1, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[6]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Always have the Safety Data Sheet (SDS) for 5-Methoxy-2-methylpyridin-3-amine available for emergency responders.[3][6]

References

  • Chemical Waste Disposal Guidelines. (n.d.). Harvard University Department of Chemistry and Chemical Biology.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • 5-methoxy-2-methylpyridin-3-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 2-AMINO PYRIDINE For Synthesis - Safety Data Sheet. (n.d.). Alpha Chemika. Retrieved from [Link]

  • Safety Data Sheet - 5-Methoxy-2-methylpyridin-3-amine. (2024, April 19). Angene Chemical. Retrieved from [Link]

  • 4-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data Sheet. (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]

  • MSDS Name: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

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